2-Methoxy-5-nitropyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-5-nitropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c1-11-5-6-2-4(3-7-5)8(9)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUHFIFABZPKHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326474 | |
| Record name | 2-Methoxy-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14001-69-5 | |
| Record name | 14001-69-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528725 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methoxy-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxy-5-nitropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methoxy-5-nitropyrimidine: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols for 2-Methoxy-5-nitropyrimidine. The information is intended to support research and development activities in medicinal chemistry, chemical synthesis, and drug discovery.
Core Chemical Properties and Structure
This compound is a substituted pyrimidine derivative. Its chemical structure is characterized by a pyrimidine ring substituted with a methoxy group at the 2-position and a nitro group at the 5-position.
Structure:
-
SMILES: COC1=NC=C(C=N1)--INVALID-LINK--[O-][1]
-
InChI: InChI=1S/C5H5N3O3/c1-11-5-6-2-4(3-7-5)8(9)10/h2-3H,1H3[1]
-
InChIKey: ZPUHFIFABZPKHA-UHFFFAOYSA-N[1]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₅N₃O₃ | [1][2] |
| Molecular Weight | 155.11 g/mol | [2] |
| Melting Point | 168-169 °C | [2] |
| Boiling Point | 305.3 ± 34.0 °C (Predicted) | [2] |
| Density | 1.388 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | -1.99 ± 0.22 (Predicted) | [2] |
| Storage | Sealed in a dry place at room temperature. | [2] |
Experimental Protocols
This section details the methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
A common synthetic route to this compound involves the nucleophilic substitution of a leaving group (e.g., a halogen) on the pyrimidine ring with a methoxide source. The following protocol is adapted from a patented synthesis of a related compound, 2-methoxy-5-nitropyridine, and is applicable for the synthesis of the target pyrimidine.
Materials:
-
2-Chloro-5-nitropyrimidine
-
Methanol
-
Sodium methoxide
-
Frozen water
Procedure:
-
In a suitable reactor, add 79.25 g of methanol.
-
While stirring, add 0.1 mol of 2-chloro-5-nitropyrimidine.
-
Slowly add 0.13 mol of sodium methoxide.
-
Heat the reaction mixture to reflux and maintain for 1.5 hours.
-
After the reaction is complete, reclaim the methanol under reduced pressure.
-
To the resulting residue, add frozen water to precipitate the product.
-
A light brown needle-like crystal of this compound will separate out.
-
Filter the crystals, wash with frozen water, and dry to obtain the final product.
Characterization Protocols
The following are general protocols for the spectroscopic characterization of this compound, which can be adapted based on the available instrumentation.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to elucidate the molecular structure by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Ensure the solution is homogeneous and free of any particulate matter before placing it in the spectrometer.
¹H NMR Data Acquisition (Representative Parameters):
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single-pulse
-
Spectral Width: 0-12 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64
2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Sample Preparation (KBr Pellet Technique):
-
Take approximately 1-2 mg of this compound and 100-200 mg of spectroscopic grade potassium bromide (KBr).
-
Thoroughly grind the mixture in an agate mortar and pestle until a fine, uniform powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
Place the pellet in the sample holder of the IR spectrometer for analysis.
3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in structural confirmation.
Sample Preparation for Gas Chromatography-Mass Spectrometry (GC-MS):
-
Prepare a stock solution of 1 mg/mL of this compound in a volatile solvent such as methanol or acetonitrile.
-
If necessary, prepare a series of dilutions from the stock solution.
-
Inject an appropriate volume (e.g., 1 µL) of the solution into the GC-MS system.
GC-MS Instrumentation and Conditions (Representative Parameters):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Injector Temperature: 250°C
-
Carrier Gas: Helium
-
Oven Temperature Program: Start at a suitable temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 280°C) to ensure elution of the compound.
Logical Relationships and Applications
The following diagram illustrates the logical flow from the chemical structure of this compound to its properties, synthesis, and potential applications.
Caption: Logical workflow for this compound.
References
An In-depth Technical Guide to the Physical Characteristics of 2-Methoxy-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 2-Methoxy-5-nitropyrimidine. The information detailed herein is essential for researchers and professionals involved in the synthesis, handling, and application of this compound in various scientific and drug development contexts. This document consolidates available data on its physical properties, provides generalized experimental protocols for their determination, and outlines a logical workflow for its characterization.
Core Physical and Chemical Properties
This compound, with the chemical formula C₅H₅N₃O₃, is a substituted pyrimidine ring. The presence of the electron-withdrawing nitro group and the electron-donating methoxy group on the pyrimidine core significantly influences its chemical reactivity and physical properties.
Quantitative Physical Data
A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that some of these values are predicted and should be confirmed experimentally.
| Property | Value | Source |
| Molecular Formula | C₅H₅N₃O₃ | PubChemLite[1] |
| Molar Mass | 155.11 g/mol | - |
| Melting Point | 168-169 °C | - |
| Boiling Point (Predicted) | 305.3 ± 34.0 °C | - |
| Density (Predicted) | 1.388 ± 0.06 g/cm³ | - |
| XlogP (Predicted) | 0.3 | PubChemLite[1] |
Spectral Characteristics
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons and the methoxy group protons. The methoxy group should appear as a singlet, typically in the range of 3.9-4.1 ppm.[2] The chemical shifts of the ring protons will be influenced by the positions of the methoxy and nitro substituents.
-
¹³C NMR: The carbon NMR spectrum will display signals for the four unique carbon atoms in the pyrimidine ring and one for the methoxy group carbon. The carbon of the methoxy group is expected to resonate in the range of 55-60 ppm.[2][3] The chemical shifts of the pyrimidine ring carbons will be significantly affected by the electronic effects of the substituents.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will likely exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:
-
C-H stretching from the aromatic ring and the methyl group.
-
C=N and C=C stretching vibrations from the pyrimidine ring.
-
N-O stretching from the nitro group, typically appearing as two strong bands in the regions of 1550-1500 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric).
-
C-O stretching from the methoxy group.
Mass Spectrometry (MS)
Mass spectrometric analysis provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (155.11 g/mol ).
-
Predicted Adducts: Predicted mass-to-charge ratios (m/z) for various adducts in mass spectrometry are available.[1] For example, the [M+H]⁺ adduct is predicted at m/z 156.04038.[1]
Experimental Protocols
The following are detailed, generalized methodologies for the determination of the key physical and spectral characteristics of this compound. These protocols are based on standard laboratory practices for organic compounds and may require optimization for this specific molecule.
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity.
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.
NMR Spectroscopy
NMR spectroscopy is a primary technique for structural elucidation.
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[4][5][6]
-
Ensure the sample is fully dissolved; gentle warming or sonication can be used to aid dissolution.[4]
-
If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette before transferring it to the NMR tube.[5]
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Methodology:
-
For a solid sample, the KBr pellet method is commonly used. A small amount of the compound is intimately mixed with dry potassium bromide (KBr) powder.
-
The mixture is then pressed under high pressure to form a transparent disk.
-
Alternatively, the sample can be analyzed as a mull by grinding it with a few drops of a mulling agent (e.g., Nujol) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).[7]
-
The IR spectrum is recorded using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.[7]
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound.
Methodology:
-
A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
The solution is introduced into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the resulting ions.
-
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental formula.
Visualizations
Experimental Workflow for Characterization
The following diagram illustrates a logical workflow for the comprehensive physical and spectral characterization of this compound.
Caption: Workflow for the physical and spectral characterization of this compound.
References
- 1. PubChemLite - this compound (C5H5N3O3) [pubchemlite.lcsb.uni.lu]
- 2. acdlabs.com [acdlabs.com]
- 3. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. benchchem.com [benchchem.com]
- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]
2-Methoxy-5-nitropyrimidine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methoxy-5-nitropyrimidine, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document consolidates its chemical properties, synthetic applications, and potential for biological activity based on structurally related molecules.
Core Compound Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 14001-69-5 | |
| Molecular Formula | C₅H₅N₃O₃ | [1] |
| Molecular Weight | 155.11 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 168-169 °C | |
| Boiling Point | 305.3 ± 34.0 °C (Predicted) | |
| Density | 1.388 ± 0.06 g/cm³ (Predicted) | |
| SMILES | COC1=NC=C(C=N1)--INVALID-LINK--[O-] | [1] |
| InChI | InChI=1S/C5H5N3O3/c1-11-5-6-2-4(3-7-5)8(9)10/h2-3H,1H3 | [1] |
Synthetic Utility and Experimental Protocols
This compound is a valuable building block in organic synthesis, primarily utilized as an intermediate for the creation of more complex molecules with potential therapeutic applications. The pyrimidine core is a well-established "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds. The methoxy and nitro functional groups on the pyrimidine ring of this compound offer versatile handles for chemical modification.
Key Chemical Transformations
The primary reactivity centers of this compound are the nitro group and the methoxy group. The nitro group can be readily reduced to an amine, providing a nucleophilic site for further derivatization, such as amide bond formation or the introduction of other functional groups. The methoxy group can potentially be substituted, although this is less commonly reported.
Experimental Protocol: Reduction of this compound
The following protocol details the reduction of the nitro group of this compound to a hydroxylamine, which is subsequently acylated.
Reaction: Synthesis of N-Hydroxy-N-(2-methoxypyrimidin-5-yl)acetamide.
Materials:
-
This compound (180 mg, 1.16 mmol)
-
5% Rhodium on Carbon (Rh/C) (13.8 mg, 0.60 mol% Rh)
-
Tetrahydrofuran (THF) (11.6 mL)
-
Hydrazine monohydrate (69.7 mg, 1.39 mmol)
-
Sodium bicarbonate (NaHCO₃) (117 mg, 1.39 mmol)
-
Acetyl chloride (109 mg, 1.39 mmol)
-
Ethyl acetate (EtOAc)
-
Celite
Procedure:
-
Under a nitrogen atmosphere, a suspension of this compound and 5% Rh/C in THF is stirred at 23 °C.
-
Hydrazine monohydrate is added dropwise to the reaction mixture.
-
The reaction is stirred at 23 °C for 20 minutes.
-
Sodium bicarbonate is added, followed by the dropwise addition of a solution of acetyl chloride in THF.
-
The reaction mixture is stirred at 23 °C for 30 minutes.
-
The mixture is then filtered through a short pad of Celite, and the Celite is washed with ethyl acetate.
-
The combined organic solution is concentrated in vacuo.
-
The resulting residue is purified by chromatography on silica gel.
Potential Biological Activity and Signaling Pathways
While direct biological studies on this compound are not extensively reported in the reviewed literature, the pyrimidine scaffold and the functionalities present suggest potential for biological activity. Many structurally similar compounds, particularly pyrimidine and pyridine derivatives, have been investigated as inhibitors of various protein kinases.
Based on the activity of related compounds, it is hypothesized that derivatives of this compound could potentially target key signaling pathways implicated in diseases such as cancer. For instance, various substituted pyrimidines have shown inhibitory activity against receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), as well as serine/threonine kinases such as Aurora kinases. Inhibition of these kinases can disrupt downstream signaling cascades, including the PI3K/AKT/mTOR pathway, which are crucial for cell proliferation, survival, and angiogenesis.
Visualizations
Logical Workflow for Synthesis and Screening
The following diagram illustrates a typical workflow for utilizing this compound as a starting material for the synthesis of a chemical library and subsequent biological screening.
Caption: Synthetic and screening workflow for this compound derivatives.
Hypothesized Signaling Pathway Inhibition
This diagram illustrates the potential mechanism of action for derivatives of this compound, based on the known activities of structurally similar kinase inhibitors.
Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.
References
Spectroscopic and Spectrometric Characterization of 2-Methoxy-5-nitropyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the heterocyclic compound 2-Methoxy-5-nitropyrimidine. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted mass spectrometry data alongside detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These protocols are designed to serve as a robust framework for researchers undertaking the synthesis and characterization of this compound and related compounds.
Predicted Spectroscopic and Spectrometric Data
Mass Spectrometry Data (Predicted)
The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound, based on its molecular formula (C₅H₅N₃O₃) and monoisotopic mass of 155.0331 Da.[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 156.04038 |
| [M+Na]⁺ | 178.02232 |
| [M-H]⁻ | 154.02582 |
| [M+NH₄]⁺ | 173.06692 |
| [M+K]⁺ | 193.99626 |
| [M]⁺ | 155.03255 |
| [M]⁻ | 155.03365 |
Table 1: Predicted Mass Spectrometry Data for this compound. Data sourced from PubChem.[1]
Experimental Protocols
The following sections detail the methodologies for acquiring NMR, IR, and mass spectra for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following protocols for ¹H (proton) and ¹³C (carbon-13) NMR are provided as a general guide.
-
Sample Weighing : Accurately weigh 5-10 mg of purified this compound for ¹H NMR and 20-25 mg for ¹³C NMR.
-
Solvent Selection : Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent should be based on the sample's solubility and the desired chemical shift window.
-
Dissolution : Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Transfer : Transfer the solution to a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool inserted into a Pasteur pipette.
-
Internal Standard : For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is also common.
-
Instrument Setup : The NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Shimming : The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.
-
¹H NMR Parameters :
-
Pulse Sequence : A standard single-pulse experiment.
-
Spectral Width : Typically -2 to 12 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 8-16, depending on the sample concentration.
-
-
¹³C NMR Parameters :
-
Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width : Typically 0 to 220 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.
-
-
Fourier Transform : The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.
-
Phasing and Baseline Correction : The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
-
Referencing : The chemical shift axis is referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integration : For ¹H NMR, the relative areas of the signals are integrated to determine the proton ratios.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.
For a solid sample like this compound, the following methods are common:
-
KBr Pellet :
-
Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Attenuated Total Reflectance (ATR) :
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Background Scan : Record a background spectrum of the empty spectrometer (or with the clean ATR crystal) to account for atmospheric CO₂ and water vapor.
-
Sample Scan : Place the prepared sample in the spectrometer's sample compartment and acquire the spectrum.
-
Spectral Range : Typically, spectra are collected over a range of 4000-400 cm⁻¹.
-
Resolution and Scans : A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are generally sufficient.
The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Characteristic absorption bands are assigned to specific functional groups. For this compound, one would expect to observe:
-
Aromatic C-H stretches
-
C=C and C=N ring stretches
-
N-O stretches from the nitro group
-
C-O stretches from the methoxy group
-
C-H bends
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for its identification and structural confirmation.
-
Dissolution : Dissolve a small amount of the purified sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Dilution : Further dilute the stock solution as needed for the specific ionization technique and instrument sensitivity.
The choice of ionization technique and analyzer will depend on the properties of the analyte and the desired information.
-
Electron Ionization (EI) with Gas Chromatography (GC-MS) : Suitable for volatile and thermally stable compounds.
-
GC Conditions :
-
Column : A non-polar capillary column (e.g., HP-5ms).
-
Injector Temperature : ~250 °C.
-
Oven Program : A temperature gradient, for example, starting at 80 °C and ramping up to 280 °C.
-
-
MS Conditions :
-
Ion Source Temperature : ~230 °C.
-
Ionization Energy : 70 eV.
-
Mass Range : m/z 40-400.
-
-
-
Electrospray Ionization (ESI) with Liquid Chromatography (LC-MS) : A softer ionization technique suitable for a wider range of compounds, including those that are less volatile or thermally labile.
-
LC Conditions :
-
Column : A reverse-phase column (e.g., C18).
-
Mobile Phase : A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of formic acid to promote ionization.
-
-
MS Conditions :
-
Ionization Mode : Positive or negative ion mode.
-
Ion Source Parameters : Optimized for the specific instrument (e.g., capillary voltage, source temperature).
-
-
The mass spectrum displays the relative abundance of ions at different m/z values. The molecular ion peak (M⁺ or [M+H]⁺) confirms the molecular weight. The fragmentation pattern provides structural information as characteristic neutral losses and fragment ions are observed.
Conclusion
This guide provides a foundational framework for the spectroscopic and spectrometric analysis of this compound. While experimental NMR and IR data are currently elusive in the public domain, the predicted mass spectrometry data offers a valuable point of reference. The detailed experimental protocols for NMR, IR, and mass spectrometry are intended to empower researchers in their efforts to synthesize and rigorously characterize this and other novel chemical entities, contributing to the advancement of chemical and pharmaceutical sciences.
References
Navigating the Physicochemical Landscape of 2-Methoxy-5-nitropyrimidine: A Technical Guide for Researchers
For Immediate Release
This technical guide offers a comprehensive overview of the solubility and stability of 2-Methoxy-5-nitropyrimidine, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document synthesizes information from closely related analogs and established principles of pharmaceutical sciences to provide a robust framework for its handling, storage, and use.
Core Physicochemical Properties
This compound is a substituted pyrimidine with the molecular formula C₅H₅N₃O₃ and a molar mass of 155.11 g/mol . The presence of a methoxy group and a nitro group on the pyrimidine ring significantly influences its chemical properties, including its solubility in various solvents and its stability under different environmental conditions.
| Property | Value | Source |
| Molecular Formula | C₅H₅N₃O₃ | |
| Molar Mass | 155.11 g/mol | |
| Melting Point | 168-169 °C | |
| Boiling Point (Predicted) | 305.3±34.0 °C | |
| pKa (Predicted) | -1.99±0.22 | |
| Storage Condition | Sealed in dry, Room Temperature |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The solubility of this compound is expected to be influenced by the solvent's polarity, pH, and temperature. Generally, the solubility of pyrimidine derivatives increases with a rise in temperature.[1][2]
Quantitative Solubility Data (Estimated)
The following table summarizes the anticipated solubility of this compound in a range of common laboratory solvents. These estimations are based on the general solubility trends of pyrimidine derivatives and the physicochemical properties of analogous compounds.[1][2][3][4]
| Solvent | Type | Predicted Solubility | Rationale |
| Water | Protic, Polar | Low | The presence of the nitro group and the pyrimidine ring suggests some polarity, but the overall molecule is expected to have limited aqueous solubility. |
| Methanol | Protic, Polar | Moderate | Polar protic solvents are generally effective for dissolving pyrimidine derivatives.[1][5] |
| Ethanol | Protic, Polar | Moderate | Similar to methanol, ethanol is expected to be a suitable solvent.[1] |
| Isopropanol | Protic, Polar | Moderate to Low | Solubility may be slightly lower than in methanol or ethanol due to increased alkyl chain length. |
| Acetone | Aprotic, Polar | Moderate to High | The polarity of acetone should facilitate the dissolution of the compound. |
| Acetonitrile | Aprotic, Polar | Moderate to High | A common solvent for polar organic molecules.[1] |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | High | DMSO is a strong polar aprotic solvent known for its ability to dissolve a wide range of compounds.[1] |
| Dimethylformamide (DMF) | Aprotic, Polar | High | Similar to DMSO, DMF is a highly polar solvent capable of dissolving many organic compounds.[1][4] |
| Dichloromethane (DCM) | Aprotic, Nonpolar | Low | Nonpolar solvents are generally less effective for polar pyrimidine derivatives.[1] |
| Toluene | Aprotic, Nonpolar | Low | Similar to DCM, low solubility is expected due to the polar nature of the solute.[1] |
Stability Profile
Understanding the stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.
Potential Degradation Pathways
The primary routes of degradation for this compound are anticipated to be hydrolysis of the methoxy group and reduction of the nitro group. Pyrimidine rings can also be susceptible to photodecomposition.[6]
Summary of Stability Data (Inferred)
This table outlines the expected stability of this compound under various stress conditions, based on the behavior of similar heterocyclic compounds.[6][7]
| Condition | Stability Level | Anticipated Degradation Pathway |
| Acidic (pH 1-3) | Moderate | Potential for hydrolysis of the methoxy group. |
| Neutral (pH 6-8) | High | Expected to be most stable in this range. |
| Basic (pH 9-12) | Moderate | Potential for hydrolysis of the methoxy group. |
| Oxidative (e.g., H₂O₂) | Moderate | The pyrimidine ring may be susceptible to oxidation. |
| Thermal (Elevated Temperature) | Moderate | Stable at room temperature, but degradation may occur at elevated temperatures. Many nitrogen-rich heterocyclic compounds are thermally stable up to 250°C.[7][8] |
| Photostability (UV/Vis Light) | Moderate | Pyrimidine rings can be susceptible to photodecomposition.[6] |
Experimental Protocols
Detailed and standardized protocols are essential for accurately determining the solubility and stability of this compound.
Thermodynamic Solubility Determination
This method determines the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the test solvent in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered through a 0.22 µm filter or centrifuged to separate the undissolved solid from the saturated solution.[6]
-
Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]
Workflow for Thermodynamic Solubility Determination.
Stability Indicating Method and Stress Testing
A stability-indicating analytical method is crucial to separate the intact drug from its degradation products. Stress testing helps to identify likely degradation products and establish degradation pathways.[6]
Methodology: Forced Degradation Studies
-
Acid/Base Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and heated.[6]
-
Oxidative Degradation: The compound is exposed to an oxidizing agent (e.g., 3% H₂O₂).[6]
-
Thermal Degradation: The solid compound is heated in an oven at elevated temperatures (e.g., 60 °C).[6]
-
Photodegradation: The compound (in solid state and in solution) is exposed to UV and visible light in a photostability chamber.[6]
-
Sample Analysis: Samples are withdrawn at various time points and analyzed by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.[6]
Workflow for Forced Degradation Studies.
Potential Degradation Pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: Unlocking the Potential of 2-Methoxy-5-nitropyrimidine in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the pyrimidine core stands as a privileged scaffold, forming the backbone of numerous therapeutic agents. Among the vast array of pyrimidine-based building blocks, 2-Methoxy-5-nitropyrimidine has emerged as a particularly valuable intermediate. Its strategic substitution pattern, featuring an electron-donating methoxy group and an electron-withdrawing nitro group, offers a versatile platform for the synthesis of diverse and biologically active molecules. This technical guide delves into the potential applications of this compound in medicinal chemistry, providing a comprehensive overview of its synthetic utility, a summary of the biological activities of its derivatives, detailed experimental protocols, and visualizations of key signaling pathways and workflows.
The primary utility of this compound lies in its facile conversion to other key intermediates, most notably 2-amino-5-methoxypyrimidine. The nitro group at the 5-position can be readily reduced to an amine, which then serves as a crucial handle for further chemical modifications. This transformation opens the door to the synthesis of a wide range of 2,4- and 2,5-disubstituted pyrimidine derivatives that have shown significant promise as potent inhibitors of various protein kinases, enzymes that play a critical role in cellular signaling pathways often dysregulated in diseases such as cancer.
This guide will explore the application of this compound-derived compounds as inhibitors of key signaling pathways, including the PI3K/Akt/mTOR, Aurora Kinase, and Bone Morphogenetic Protein (BMP) pathways, all of which are significant targets in contemporary drug discovery.
Data Presentation: Biological Activity of Pyrimidine Derivatives
The following tables summarize the quantitative biological data for a selection of pyrimidine derivatives, highlighting their potential as kinase inhibitors. While not all of these compounds are explicitly synthesized from this compound in the cited literature, their structures are representative of the types of molecules that can be accessed through its key intermediate, 2-amino-5-methoxypyrimidine.
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell Line | Reference |
| GDC-0980 | PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, mTOR | 5, 27, 7, 14, 17 | PC3, MCF-7neo/HER2 | [1] |
| Danusertib (PHA-739358) | Aurora-A, Aurora-B, Aurora-C, ABL, RET, TRK-A | 13, 79, 61 | - | [2] |
| Alisertib (MLN8237) | Aurora-A | 1.2 | - | [3] |
| Barasertib (AZD1152) | Aurora-B | 0.37 | - | [3] |
Table 1: Inhibitory Activity of Pyrimidine-Based Kinase Inhibitors. This table showcases the potency of several pyrimidine derivatives against key kinase targets.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 2 (Thienopyrimidine) | MCF-7 | 0.013 | [4] |
| Compound 3 (Thienopyrimidine) | MCF-7 | 0.023 | [4] |
| Compound 6n (Pyrazolopyrimidine) | 56 cell lines (mean GI%) | 43.9% | [5] |
| Compound 6s (Pyrazolopyrimidine) | RFX 393 (Renal Carcinoma) | 11.70 | [5] |
| Compound 6t (Pyrazolopyrimidine) | RFX 393 (Renal Carcinoma) | 19.92 | [5] |
Table 2: Antiproliferative Activity of Pyrimidine Derivatives. This table highlights the cytotoxic effects of various pyrimidine-based compounds on different cancer cell lines.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of this compound derivatives.
Protocol 1: Reduction of this compound to 2-Amino-5-methoxypyrimidine
This protocol describes a standard procedure for the reduction of the nitro group, a critical step in harnessing the synthetic potential of the title compound.
Materials:
-
This compound
-
Methanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas supply or a source of hydrogen (e.g., hydrazine hydrate)
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a suitable reaction flask.
-
Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.
-
The reaction mixture is then subjected to a hydrogen atmosphere (balloon or Parr hydrogenator) and stirred vigorously at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator to yield 2-amino-5-methoxypyrimidine.
-
The crude product can be purified further by recrystallization or column chromatography if necessary.
Protocol 2: ADP-Glo™ Kinase Assay for Inhibitor Screening
This protocol outlines a common method for assessing the inhibitory activity of synthesized compounds against specific kinases.
Materials:
-
Kinase of interest
-
Substrate for the kinase
-
ATP
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, its specific substrate, and ATP in the appropriate kinase buffer.
-
Add the synthesized inhibitor compounds at various concentrations to the wells of a 384-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to the wells.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase inhibitor.
-
Calculate the IC50 values for each compound by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Protocol 3: Western Blot Analysis of Kinase Signaling Pathway Modulation
This protocol describes how to assess the effect of a compound on the phosphorylation status of key proteins within a signaling pathway in cultured cells.
Materials:
-
Cultured cells of interest
-
Synthesized inhibitor compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system (e.g., chemiluminescence imager)
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with the inhibitor compound at various concentrations for the desired time. Include a vehicle control (DMSO).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a protein assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-Akt) or a housekeeping protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation.
-
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways that can be targeted by derivatives of this compound.
Caption: PI3K/Akt/mTOR Signaling Pathway and points of inhibition.
Caption: Role of Aurora Kinases in Mitosis and their inhibition.
Caption: Canonical BMP Signaling Pathway and ALK inhibition.
Experimental Workflow Diagram
Caption: General workflow for drug discovery using this compound.
Conclusion
This compound is a highly valuable and versatile starting material in medicinal chemistry. Its strategic functionalization allows for the efficient synthesis of a diverse range of pyrimidine derivatives with significant potential as therapeutic agents, particularly as kinase inhibitors. The ability to readily introduce various substituents at the 2- and 5-positions of the pyrimidine ring provides a powerful tool for fine-tuning the potency, selectivity, and pharmacokinetic properties of drug candidates. The exploration of pyrimidine scaffolds derived from this intermediate continues to be a fruitful area of research, with the potential to deliver novel and effective treatments for a multitude of diseases, most notably cancer. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the vast potential of this remarkable chemical entity.
References
- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of Synthetic Routes for 2-Methoxy-5-nitropyrimidine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-nitropyrimidine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyrimidine core is a prevalent motif in a wide array of biologically active molecules. The presence of a methoxy group at the 2-position and a nitro group at the 5-position offers versatile handles for further chemical modifications, making it a valuable intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive review of the primary synthetic routes to this compound, with a focus on detailed experimental protocols and quantitative data to aid researchers in its practical synthesis.
Core Synthetic Strategies
The synthesis of this compound predominantly proceeds through a two-step sequence:
-
Preparation of a suitable 2-halopyrimidine precursor: This typically involves the chlorination of a corresponding hydroxypyrimidine.
-
Nucleophilic Aromatic Substitution (SNAr): The subsequent displacement of the halide with a methoxide source to yield the final product.
An alternative, though less common, approach could involve the direct nitration of a 2-methoxypyrimidine derivative, however, this can lead to issues with regioselectivity and over-nitration. The former strategy offers greater control and is more widely applicable.
Synthesis of the Key Precursor: 2-Chloro-5-nitropyrimidine
The most common and practical precursor for the synthesis of this compound is 2-chloro-5-nitropyrimidine. This intermediate is typically synthesized from 2-hydroxypyrimidine through a nitration reaction followed by chlorination.
Logical Workflow for 2-Chloro-5-nitropyrimidine Synthesis
Caption: Synthesis workflow for 2-chloro-5-nitropyrimidine.
Primary Synthesis Route: Methoxylation of 2-Chloro-5-nitropyrimidine
The most direct and efficient method for the preparation of this compound is the nucleophilic aromatic substitution of 2-chloro-5-nitropyrimidine with a methoxide source, typically sodium methoxide, in a suitable solvent like methanol.
Signaling Pathway for Methoxylation
Caption: Mechanism of this compound synthesis.
Quantitative Data for Synthesis
The following table summarizes typical reaction parameters for the synthesis of this compound and its key precursor. The data for the methoxylation step is adapted from a highly analogous procedure for the synthesis of 2-methoxy-5-nitropyridine.[1]
| Reaction Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Chlorination | 2-Hydroxy-5-nitropyrimidine | POCl₃, PCl₅ | - | 100-105 | 5 | ~95 | >99 |
| Methoxylation | 2-Chloro-5-nitropyrimidine | Sodium Methoxide | Methanol | Reflux | 1.5 - 2 | 94-96 | >96 |
Experimental Protocols
Synthesis of 2-Chloro-5-nitropyrimidine
This protocol is based on established methods for the chlorination of hydroxypyrimidines.
Materials:
-
2-Hydroxy-5-nitropyrimidine (0.1 mol)
-
Phosphorus oxychloride (POCl₃) (50 g)
-
Phosphorus pentachloride (PCl₅) (0.12 mol)
-
Ice water
-
40 wt% aqueous sodium hydroxide solution
-
Dichloromethane
Procedure:
-
In a 500 mL four-necked flask equipped with a thermometer, mechanical stirrer, and reflux condenser, add phosphorus oxychloride (50 g), 2-hydroxy-5-nitropyrimidine (0.1 mol), and phosphorus pentachloride (0.12 mol).
-
Stir the mixture and heat to 100-105°C for 5 hours.
-
After the reaction is complete, recover the excess phosphorus oxychloride by distillation under reduced pressure.
-
Slowly pour the residue into 120 g of ice water with vigorous stirring.
-
Neutralize the mixture to a pH of 8-9 with a 40 wt% aqueous sodium hydroxide solution.
-
Separate the layers and extract the aqueous layer three times with dichloromethane (60 g each time).
-
Combine the organic phases, wash with saturated brine (20 g), and dry over anhydrous sodium sulfate (2.0 g).
-
Distill the dichloromethane to obtain the crude product.
-
Dry the product to yield 2-chloro-5-nitropyrimidine.
Synthesis of this compound
This protocol is adapted from the synthesis of 2-methoxy-5-nitropyridine.[1]
Materials:
-
2-Chloro-5-nitropyrimidine (0.1 mol, 15.95 g)
-
Methanol (79.25 g)
-
Sodium methoxide (0.13 - 0.14 mol, 7.02 - 7.56 g)
-
Ice water
Procedure:
-
In a suitable reactor, add methanol (79.25 g) and, under stirring, add 2-chloro-5-nitropyrimidine (15.85 g, 0.1 mol).
-
Slowly add sodium methoxide (7.28 g, 0.13 mol).
-
After the addition is complete, heat the mixture to reflux temperature and maintain for 1.5 hours.
-
Reclaim the methanol under reduced pressure.
-
Add ice water to the residue to precipitate the product.
-
Filter the light brown needle-like crystals, wash with ice water, and dry to obtain this compound.
Conclusion
The synthesis of this compound is a well-established process that is crucial for the development of novel pharmaceuticals. The most reliable and high-yielding route involves the methoxylation of 2-chloro-5-nitropyrimidine. The experimental protocols provided in this guide, based on analogous and established procedures, offer a solid foundation for researchers to produce this valuable intermediate in a laboratory setting. Careful control of reaction conditions is key to achieving high yields and purity. Further optimization of these procedures may be possible depending on the scale and specific requirements of the synthesis.
References
A Comprehensive Technical Guide to the Biological Activity of 2-Methoxy-5-nitropyrimidine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents and bioactive molecules, including nucleic acids and vitamins.[1][2] The substituted pyrimidine ring is a privileged structure, demonstrating a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1] This technical guide focuses on the biological activities of derivatives synthesized from or related to the 2-methoxy-5-nitropyrimidine scaffold. While this compound itself is often utilized as a chemical intermediate, its structural motifs are integral to derivatives exhibiting significant biological potential, particularly in oncology and infectious diseases.[3][4] This document provides a consolidated overview of their cytotoxic, enzyme inhibitory, and antimicrobial activities, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Anticancer and Cytotoxic Activity
Derivatives of the pyrimidine scaffold are extensively investigated for their potential as anticancer agents.[5] Their mechanism of action often involves the inhibition of key enzymes in cancer progression or the induction of apoptosis. The presence of specific substituents, such as methoxy and nitro groups, can significantly influence the cytotoxic potency of these compounds.[6][7]
Quantitative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of various pyrimidine derivatives against a range of human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thienopyrimidine Derivatives | |||
| Thienopyrimidine derivative 2 | Breast (MCF-7) | 0.013 | [8] |
| Thienopyrimidine derivative 3 | Breast (MCF-7) | 0.023 | [8] |
| Pyrido[2,3-d]pyrimidine Derivatives | |||
| Pyrido[2,3-d]pyrimidine 4 | Breast (MCF-7) | 0.57 | [9] |
| Pyrido[2,3-d]pyrimidine 4 | Liver (HepG2) | 1.13 | [9] |
| Pyrido[2,3-d]pyrimidine 11 | Breast (MCF-7) | 1.31 | [9] |
| Pyrido[2,3-d]pyrimidine 11 | Liver (HepG2) | 0.99 | [9] |
| Pyrimidine-5-carbonitrile Derivatives | |||
| Pyrimidine-5-carbonitrile 10b | Breast (MCF-7) | 7.68 | [8] |
| Pyrimidine-5-carbonitrile 10b | Liver (HepG2) | 3.56 | [8] |
| Pyrimidine-5-carbonitrile 10b | Lung (A549) | 5.85 | [8] |
| Compound 11e | Colon (HCT-116) | 1.14 | [10] |
| Compound 11e | Breast (MCF-7) | 1.54 | [10] |
| 5-Nitropyrimidine-2,4-dione Analogue | |||
| Compound 36 | RAW 264.7 (No cytotoxicity) | > 80.0 | [11] |
| Indolo[2,3-b]quinoline Derivative | |||
| Compound 49 | Colon (HCT116) | 0.35 | [12] |
| Compound 49 | Colon (Caco-2) | 0.54 | [12] |
| Miscellaneous Pyrimidine Derivatives | |||
| Curcumin-pyrimidine analog 3g | Breast (MCF-7) | 0.61 ± 0.05 | [8] |
| Indazol-pyrimidine 4f | Breast (MCF-7) | 1.629 | [9] |
| Thiazolyl–pyrimidine derivative 10b | Liver (HepG2) | 2.39 ± 0.75 | [8] |
| Pyrimidine-tethered chalcone (B-4) | Lung (A549) | 20.49 ± 2.7 | [8] |
Experimental Protocols for Cytotoxicity Assays
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Pyrimidine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[8]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in the growth medium. Replace the existing medium with 100 µL of the medium containing the desired compound concentrations. Include untreated and vehicle (DMSO) controls.[8]
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value using non-linear regression analysis.[8]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. nbinno.com [nbinno.com]
- 4. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Nitro and Methoxy Groups on the Pyrimidine Ring: A Technical Guide to Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the scaffold of numerous therapeutic agents and biological molecules. The strategic placement of substituents on this heterocyclic core is paramount in modulating its chemical reactivity and, consequently, its biological activity. This technical guide provides an in-depth analysis of the reactivity conferred by two electronically disparate substituents: the strongly electron-withdrawing nitro group (-NO₂) and the versatile methoxy group (-OCH₃). Understanding the nuanced effects of these functional groups is critical for the rational design of novel therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies.
Core Principles: Electronic Effects on the Pyrimidine Ring
The inherent electron deficiency of the pyrimidine ring, due to the presence of two electronegative nitrogen atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of the ring towards nucleophiles is significantly influenced by the electronic properties of its substituents.
The Nitro Group: A Potent Activator
The nitro group is a powerful electron-withdrawing group, acting through both resonance and inductive effects.[1][2] This strong electron-withdrawing nature further depletes the electron density of the pyrimidine ring, making it highly electrophilic and thus, exceptionally reactive towards nucleophiles.[3] This activation is most pronounced at the ortho and para positions relative to the nitro group.
The Methoxy Group: A Modulator of Reactivity
The methoxy group exhibits dual electronic character. It is electron-withdrawing inductively due to the electronegativity of the oxygen atom. However, it is electron-donating through resonance, owing to the lone pairs on the oxygen atom that can be delocalized into the aromatic system.[4] The overall effect on the reactivity of the pyrimidine ring depends on the position of the methoxy group and the nature of the reaction. In the context of nucleophilic aromatic substitution, the inductive effect often dominates, leading to a modest activation of the ring compared to an unsubstituted pyrimidine. However, its electron-donating resonance effect can be crucial in influencing regioselectivity and the stability of reaction intermediates.
Quantitative Analysis of Substituent Effects
The impact of substituents on the reactivity of the pyrimidine ring can be quantified through various physicochemical parameters. The following tables summarize key data that provide insights into the electronic influence of nitro and methoxy groups.
Table 1: pKₐ Values of Substituted Aminopyrimidines
The basicity of an amino group on the pyrimidine ring is a sensitive probe of the electronic effects of other substituents. A lower pKₐ value indicates a less basic amino group, which is a consequence of electron-withdrawing groups delocalizing the lone pair of the amino nitrogen.
| Compound | pKₐ | Reference |
| 2-Aminopyrimidine | 3.45 | [5] |
| 4-Aminopyrimidine | 5.7 | [6] |
Table 2: Kinetic Data for Nucleophilic Aromatic Substitution on a Halogenated Pyrimidine
The rate of nucleophilic substitution is a direct measure of the electrophilicity of the pyrimidine ring. The following data for the reaction of 2-chloropyrimidine with diethylamine provides a baseline for understanding the reactivity of the unsubstituted ring.
| Reaction | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) | Reference |
| 2-Chloropyrimidine + Diethylamine | CCl₄-EtOH (80:20) | 40 | 0.00639 | [7] |
Note: While a direct side-by-side kinetic comparison of nitro- and methoxy-substituted pyrimidines under identical conditions is not available in the literature, the principles of physical organic chemistry predict that a nitro-substituted halopyrimidine would exhibit a significantly higher rate constant for nucleophilic substitution, while a methoxy-substituted analogue would likely show a moderately increased rate compared to the unsubstituted parent compound.
Experimental Protocols
Detailed experimental procedures are essential for reproducing and building upon existing research. The following protocols provide methodologies for key transformations involving nitro- and methoxy-substituted pyrimidines.
Protocol 1: Nucleophilic Aromatic Substitution on a Nitro-Activated Pyrimidine
This protocol details the reaction of 2-chloro-5-nitropyrimidine with an amine, a common transformation in the synthesis of biologically active molecules.[8]
Materials:
-
2-Chloro-5-nitropyrimidine
-
Amine (e.g., piperidine)
-
Aqueous solution with a specific pH (maintained by partial protonation of the amine)
-
Potassium chloride (for maintaining ionic strength)
-
Acetonitrile
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a solution of the amine in water at the desired pH and an ionic strength of 0.2 M (using KCl).
-
Use a sufficient excess of the amine over the 2-chloro-5-nitropyrimidine to ensure pseudo-first-order kinetics.
-
Initiate the reaction by injecting a stock solution of 2-chloro-5-nitropyrimidine in acetonitrile into the amine solution within a spectrophotometer cell at 25°C.
-
Monitor the formation of the 5-nitro-(2-amine-1-yl)pyrimidine product by observing the increase in absorbance in the 330-550 nm range using a UV-Vis spectrophotometer.
-
Determine the pseudo-first-order rate constant (kobs) from the kinetic data.
Protocol 2: Synthesis of a Methoxy-Substituted Pyrimidine Derivative
This protocol describes a general procedure for the multicomponent synthesis of a 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one.[3]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Dimedone (1 mmol)
-
6-Amino-2,4-dimethoxypyrimidine (1 mmol)
-
Glacial acetic acid (3 mL)
-
Cold water
-
n-Hexane
-
Ethyl acetate
Procedure:
-
In a 50 mL round-bottom flask, combine the aromatic aldehyde, dimedone, 6-amino-2,4-dimethoxypyrimidine, and glacial acetic acid.
-
Reflux the reaction mixture for 90 minutes.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (70:30, v/v).
-
Once the starting materials are consumed, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into 30 mL of cold water to precipitate the crude product.
-
Filter the solid product and dry it in an oven.
Visualizing Reaction Mechanisms and Biological Pathways
Nucleophilic Aromatic Substitution (SNAr) Workflow
The SNAr reaction is a fundamental transformation for functionalizing the pyrimidine ring. The following diagram illustrates the general workflow of this reaction, highlighting the key steps of nucleophilic attack, formation of the Meisenheimer complex, and subsequent elimination of the leaving group.
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
A more detailed look at the SNAr mechanism reveals the critical role of the electron-withdrawing group (EWG) in stabilizing the intermediate.
Substituted Pyrimidines in Kinase Inhibition Signaling Pathways
Substituted pyrimidines are prevalent scaffolds in the design of kinase inhibitors. These inhibitors often target specific signaling pathways that are dysregulated in diseases like cancer. The following diagram illustrates a simplified representation of a generic kinase signaling pathway and the point of intervention by a pyrimidine-based inhibitor.
Conclusion
The nitro and methoxy groups exert profound and distinct effects on the reactivity of the pyrimidine ring. The potent electron-withdrawing nature of the nitro group renders the pyrimidine core highly susceptible to nucleophilic attack, a property extensively exploited in the synthesis of novel chemical entities. Conversely, the methoxy group's dual electronic character allows for a more subtle modulation of reactivity and can be strategically employed to fine-tune the electronic properties of a pyrimidine-based drug candidate. A thorough understanding of these substituent effects, supported by quantitative data and robust experimental protocols, is indispensable for researchers in the field of drug discovery and development, enabling the rational design of next-generation therapeutics targeting a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4-Dimethoxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Aminopyrimidine | 109-12-6 [chemicalbook.com]
- 6. 4-Aminopyrimidine | C4H5N3 | CID 68958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. zenodo.org [zenodo.org]
- 8. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Safety and Handling of 2-Methoxy-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 2-Methoxy-5-nitropyrimidine (CAS No. 14001-69-5). The information presented is intended to equip laboratory personnel with the knowledge necessary to work with this compound in a safe and responsible manner.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1] It is crucial to understand its potential health effects to implement appropriate safety measures. The primary hazards associated with this compound are related to ingestion, skin and eye contact, and inhalation.[1]
GHS Classification:
Based on available data, this compound is classified as follows:
-
Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[1]
-
Skin Irritation (Category 2) , H315: Causes skin irritation.[1]
-
Eye Irritation (Category 2) , H319: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system , H335: May cause respiratory irritation.[1]
The signal word for this compound is Warning .[1]
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.
| Property | Value | Source(s) |
| CAS Number | 14001-69-5 | [1][2] |
| Molecular Formula | C₅H₅N₃O₃ | [1] |
| Molecular Weight | 155.11 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [3] |
| Melting Point | 168-169 °C | [2] |
| Boiling Point | 305.3 °C at 760 mmHg | [4] |
| Purity | >98.0% (GC) | [3] |
| Storage Temperature | Room temperature, sealed in a dry environment | [1] |
Safe Handling and Storage Protocols
Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound:
-
Eye/Face Protection: Chemical safety goggles and a face shield are necessary to protect against splashes and dust.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation before use.
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to prevent skin contact.
-
Respiratory Protection: If there is a risk of dust formation or inhalation of vapors, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated chemical fume hood.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling.
-
Use non-sparking tools and take precautionary measures against static discharge.
Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store at room temperature.[1]
Emergency Procedures
First-Aid Measures
In the event of exposure, immediate first aid is critical.
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical advice.[4]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[4]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]
-
Specific Hazards: During a fire, toxic vapors may be released, including nitrogen oxides and carbon monoxide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.
Accidental Release Measures
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and vapors. Wear appropriate personal protective equipment.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact the environmental health and safety department.
Waste Disposal
Dispose of this compound and any contaminated materials as hazardous waste. Follow all applicable federal, state, and local regulations for chemical waste disposal. Do not dispose of down the drain or in regular trash.
Experimental Workflow and Risk Assessment
The following diagram outlines a logical workflow for conducting experiments with this compound, emphasizing key safety checkpoints.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for professional safety training and judgment. Always consult the most current Safety Data Sheet (SDS) for this compound and follow all institutional and regulatory safety guidelines.
References
Methodological & Application
Application Notes and Protocols for 2-Methoxy-5-nitropyrimidine in Nucleophilic Aromatic Substitution (SNAr) Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in medicinal chemistry and materials science, enabling the synthesis of highly functionalized heteroaromatic scaffolds. Pyrimidine derivatives are of particular interest due to their prevalence in biologically active compounds. In the structure of 2-methoxy-5-nitropyrimidine, the pyrimidine ring is strongly activated towards nucleophilic attack by the electron-withdrawing nitro group at the C5 position. This activation renders the C2 position, occupied by the methoxy group, susceptible to substitution by a variety of nucleophiles.
While halogens are more conventional leaving groups, the methoxy group is also a viable leaving group in highly activated systems. The resulting 2-substituted-5-nitropyrimidines are versatile intermediates, particularly for the synthesis of kinase inhibitors and other targeted therapeutics. The nitro group can be subsequently reduced to an amine, providing a handle for further derivatization and molecular complexity.
These notes provide an overview, reaction data on analogous compounds, and detailed protocols to guide the use of this compound in SNAr reactions.
General Reaction Mechanism
The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism. A nucleophile first attacks the electron-deficient C2 carbon, disrupting the ring's aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized by the nitro group. In the second step, the methoxide leaving group is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final substituted product.
Application Notes: 2-Methoxy-5-nitropyrimidine as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors, owing to its structural resemblance to the adenine core of ATP, enabling competitive binding to the ATP-binding pocket of a wide range of kinases. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a critical class of therapeutic agents. 2-Methoxy-5-nitropyrimidine is a valuable and versatile building block for the synthesis of a diverse library of pyrimidine-based kinase inhibitors. The electron-withdrawing nitro group activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr), primarily at the C2 and C4 positions, while the methoxy group at the C2 position serves as a good leaving group for the introduction of various amine-containing pharmacophores. Subsequent reduction of the nitro group to an amine provides a further point for chemical elaboration, allowing for the generation of complex molecules with high potency and selectivity.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, focusing on its application in targeting key oncogenic signaling pathways.
Key Applications
Derivatives of this compound have been successfully employed to synthesize inhibitors targeting several important kinase families, including:
-
Aurora Kinases: These serine/threonine kinases are crucial for the regulation of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. 2-aminopyrimidine and 2,4-diaminopyrimidine scaffolds, readily accessible from this compound, are prevalent in numerous potent Aurora kinase inhibitors.
-
Janus Kinases (JAKs): JAKs are non-receptor tyrosine kinases that play a pivotal role in cytokine signaling pathways that are critical for immune response and hematopoiesis. Dysregulation of JAK signaling is implicated in various cancers and inflammatory diseases.
-
FMS-like Tyrosine Kinase 3 (FLT3): This receptor tyrosine kinase is a key regulator of hematopoiesis. Mutations leading to constitutive activation of FLT3 are frequently observed in acute myeloid leukemia (AML), making it a prime target for therapy.
Data Presentation: Inhibitory Activities of Pyrimidine-Based Kinase Inhibitors
The following tables summarize the in vitro inhibitory activities of various pyrimidine-based kinase inhibitors, showcasing the potential of scaffolds derivable from this compound.
| Compound Class | Target Kinase | IC50 (nM) | Reference Compound |
| 2,4-Disubstituted Pyrimidines | Aurora A | 309 | - |
| Aurora B | 293 | - | |
| Imidazo[4,5-b]pyridine Derivatives | Aurora A | 0.067 (µM) | - |
| Aurora B | 12.71 (µM) | - | |
| SNS-314 | Aurora A | 9 | - |
| Aurora B | 31 | - | |
| Aurora C | 3 | - | |
| VX-680 (Tozasertib) | Aurora A | 0.6 | - |
| Aurora B | 18 | - | |
| Aurora C | 4.6 | - | |
| MLN8237 (Alisertib) | Aurora A | 1.2 | - |
| Aurora B | 396.5 | - |
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound |
| Compound 14l | JAK2 | 1.8 | - |
| FLT3 | 0.68 | - | |
| Compound 11r | JAK2 | 2.01 | - |
| FLT3 | 0.51 | - | |
| JAK3 | 104.40 | - | |
| Compound 14j | JAK2 | 27 | - |
| FLT3 | 30 | - |
Signaling Pathways
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[1][2][3][4] Its aberrant activation is a frequent event in many cancers, making it a key target for therapeutic intervention.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
Aurora Kinase Signaling Pathway in Mitosis
Aurora kinases are essential for the proper execution of mitosis.[5][6] Aurora A is involved in centrosome maturation and spindle formation, while Aurora B, as part of the chromosomal passenger complex, ensures correct chromosome-microtubule attachments and cytokinesis.[5][6][7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Experimental procedure for the reduction of the nitro group on 2-Methoxy-5-nitropyrimidine
Application Notes and Protocols for the Reduction of 2-Methoxy-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the reduction of the nitro group on this compound to synthesize its corresponding amine, 5-Amino-2-methoxypyrimidine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocols provided below are based on established chemical methodologies for the reduction of aromatic nitro groups. Two primary methods are presented: Catalytic Hydrogenation and Reduction using Tin(II) Chloride.
Overview of Synthetic Transformation
The reduction of this compound to 5-Amino-2-methoxypyrimidine is a standard chemical transformation. The choice of reducing agent can be critical depending on the presence of other functional groups in the molecule. The methods outlined below are generally high-yielding and can be adapted to various scales.
Reaction Scheme:
Data Presentation
The following table summarizes the key quantitative data for the experimental protocols described.
| Parameter | Protocol 1: Catalytic Hydrogenation | Protocol 2: Tin(II) Chloride Reduction |
| Starting Material | This compound | This compound |
| Product | 5-Amino-2-methoxypyrimidine | 5-Amino-2-methoxypyrimidine |
| Reagents | 10% Pd/C, Hydrogen Gas (H₂) | Tin(II) Chloride dihydrate (SnCl₂·2H₂O) |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Ethanol (EtOH), Ethyl Acetate (EtOAc) |
| Reaction Temperature | Room Temperature | 0 °C to Reflux |
| Reaction Time | 2-4 hours | 1-3 hours |
| Typical Yield | >90% | 80-95% |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes the reduction of this compound using catalytic hydrogenation, a clean and efficient method.[1][2]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Diatomaceous earth (e.g., Celite®)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (5-10 mol% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this process three times.
-
Maintain a positive pressure of hydrogen gas (a balloon is sufficient for small-scale reactions) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure all the product is collected.[2]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-Amino-2-methoxypyrimidine.
-
The crude product can be purified further by recrystallization or column chromatography if necessary.
Protocol 2: Reduction with Tin(II) Chloride (SnCl₂)
This protocol utilizes Tin(II) chloride, a mild and effective reducing agent for aromatic nitro groups, and is particularly useful when other reducible functional groups are present.[1][3][4][5]
Materials:
-
This compound
-
Tin(II) Chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol or ethyl acetate, add Tin(II) Chloride dihydrate (4-5 eq) portion-wise at 0 °C (ice bath).[3]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Gentle heating to reflux may be required to drive the reaction to completion.[3]
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH ~8). This will precipitate tin salts.
-
Filter the mixture through a pad of diatomaceous earth to remove the tin salts, washing the filter cake with the organic solvent used in the reaction.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate if the reaction was performed in ethanol.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 5-Amino-2-methoxypyrimidine.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the reduction of this compound.
Caption: General workflow for the reduction of this compound.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship of the chemical transformation.
Caption: Chemical transformation from nitro to amino pyrimidine.
References
Application of 2-Methoxy-5-nitropyrimidine in the Synthesis of Agrochemicals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-nitropyrimidine is a heterocyclic building block with significant potential in the synthesis of novel agrochemicals. The pyrimidine scaffold is a common feature in a wide range of biologically active compounds, including herbicides, fungicides, and insecticides.[1][2][3] The presence of a nitro group and a methoxy group on the pyrimidine ring of this particular precursor offers versatile handles for chemical modification, allowing for the introduction of diverse functionalities to modulate biological activity and physicochemical properties. This document provides detailed application notes and representative protocols for the use of this compound in the synthesis of agrochemicals, with a focus on sulfonylurea herbicides.
Key Synthetic Strategies
The primary synthetic utility of this compound in agrochemical synthesis revolves around two key transformations:
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding 2-Methoxy-5-aminopyrimidine. This amine serves as a crucial nucleophile for subsequent reactions, most notably in the formation of the sulfonylurea bridge, a key pharmacophore in a major class of herbicides.[4]
-
Nucleophilic Aromatic Substitution: The methoxy group at the 2-position of the pyrimidine ring can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the ring is activated by the electron-withdrawing nitro group.[5][6] This allows for the introduction of various nucleophiles, further expanding the molecular diversity of potential agrochemical candidates.
Application in Herbicide Synthesis: Sulfonylureas
Sulfonylurea herbicides are a critical class of agrochemicals that act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.[7] A common synthetic route to sulfonylureas involves the coupling of a heterocyclic amine with a sulfonyl isocyanate or a precursor thereof.[8][9] this compound is an excellent starting material for accessing the required heterocyclic amine.
Diagram of the Synthetic Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Methoxy-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-methoxy-5-nitropyrimidine. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrimidine scaffold in biologically active molecules. The electron-withdrawing nitro group and the methoxy group at the 2-position influence the reactivity of the pyrimidine core, making it a valuable substrate for the synthesis of diverse compound libraries.
While direct literature on the cross-coupling of this compound is limited, extensive research on the analogous and more reactive 2-chloro-5-nitropyrimidine provides a strong foundation for developing robust protocols. The methodologies presented herein are largely based on the reactivity of the 2-chloro analogue and can be adapted for this compound, potentially requiring more forcing conditions such as higher temperatures, longer reaction times, or the use of more active catalyst systems.
General Reactivity and Considerations
The reactivity of substituted pyrimidines in palladium-catalyzed cross-coupling reactions is influenced by the nature and position of the leaving group and other substituents on the ring. The electron-deficient nature of the pyrimidine ring makes it an excellent substrate for such transformations. For 2-substituted 5-nitropyrimidines, the C-X bond at the 2-position is activated towards oxidative addition by a palladium(0) catalyst.
Leaving Group Reactivity: In general, the reactivity of the leaving group at the C2-position follows the trend: I > Br > Cl > OMe. Consequently, the cross-coupling of this compound will typically require more vigorous conditions compared to its 2-chloro or 2-bromo counterparts.
Nitro Group Compatibility: The strong electron-withdrawing nitro group enhances the electrophilicity of the pyrimidine ring, which can be beneficial for oxidative addition. However, it can be sensitive to certain reaction conditions, particularly strongly basic or reducing environments. Care should be taken in the selection of bases and reaction temperatures to avoid unwanted side reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between this compound and various aryl- or heteroarylboronic acids.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-5-nitropyrimidine (Adaptable for this compound)
This protocol describes the coupling of 2-chloro-5-nitropyrimidine with a generic arylboronic acid and can be used as a starting point for this compound, with the expectation that longer reaction times or higher temperatures may be necessary.
Materials:
-
2-Chloro-5-nitropyrimidine (or this compound) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or a more active pre-catalyst) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 2-chloro-5-nitropyrimidine, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-5-nitropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 75-85 |
| 2 | 2-Chloro-5-nitropyrimidine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | Toluene | 110 | 8 | ~80 |
| 3 | This compound | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₃PO₄ | DMF | 120 | 24 | Estimated 60-70 |
Yields for this compound are estimated based on the lower reactivity of the methoxy group and may require optimization.
Heck Reaction
The Heck reaction enables the arylation of alkenes with this compound to form substituted styrenes or other vinylpyrimidines.
Experimental Protocol: Heck Reaction of 2-Chloro-5-nitropyrimidine (Adaptable for this compound)
Materials:
-
2-Chloro-5-nitropyrimidine (or this compound) (1.0 equiv)
-
Alkene (e.g., styrene, butyl acrylate) (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) (if not using a pre-formed complex)
-
Base (e.g., Et₃N, K₂CO₃) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., DMF, NMP, toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a sealed tube or pressure vessel, combine the 2-halopyrimidine, palladium catalyst, ligand (if applicable), and base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent and the alkene.
-
Seal the vessel and heat the reaction to the desired temperature (typically 100-140 °C).
-
After the reaction is complete (monitored by GC-MS or LC-MS), cool to room temperature.
-
Dilute with an organic solvent and filter to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Quantitative Data Summary: Heck Reaction
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-5-nitropyrimidine | Styrene | Pd(OAc)₂ (2) / PPh₃ (4) | Et₃N | DMF | 120 | 16 | 65-75 |
| 2 | 2-Chloro-5-nitropyrimidine | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | K₂CO₃ | NMP | 130 | 12 | ~70 |
| 3 | This compound | Styrene | Pd(OAc)₂ (5) / P(o-tolyl)₃ (10) | Et₃N | DMF | 140 | 24 | Estimated 50-60 |
Yields for this compound are estimated and may require optimization.
Sonogashira Coupling
The Sonogashira coupling provides a route to 2-alkynyl-5-nitropyrimidines, which are valuable intermediates for further transformations.
Experimental Protocol: Sonogashira Coupling of 2-Chloro-5-nitropyrimidine (Adaptable for this compound)
Materials:
-
2-Chloro-5-nitropyrimidine (or this compound) (1.0 equiv)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Base (e.g., Et₃N, i-Pr₂NH) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the 2-halopyrimidine, palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) until completion (monitored by TLC or LC-MS).
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Quantitative Data Summary: Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-5-nitropyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ (2) / CuI (1) | Et₃N | THF | RT | 6 | 80-90 |
| 2 | 2-Chloro-5-nitropyrimidine | 1-Heptyne | PdCl₂(PPh₃)₂ (3) / CuI (1.5) | i-Pr₂NH | DMF | 40 | 8 | ~85 |
| 3 | This compound | Phenylacetylene | PdCl₂(PPh₃)₂ (5) / CuI (2.5) | Et₃N | DMF | 60 | 18 | Estimated 60-70 |
Yields for this compound are estimated and may require optimization.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the synthesis of 2-amino-5-nitropyrimidine derivatives, which are important pharmacophores.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloro-5-nitropyrimidine (Adaptable for this compound)
Materials:
-
2-Chloro-5-nitropyrimidine (or this compound) (1.0 equiv)
-
Amine (e.g., morpholine, aniline) (1.1-1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ with a biarylphosphine ligand like XPhos or RuPhos) (1-3 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.4-2.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, charge a Schlenk tube with the palladium pre-catalyst, ligand, and base.
-
Add the 2-halopyrimidine and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine.
-
Dry, concentrate, and purify by column chromatography.
Note: The nitro group can be sensitive to strong bases like NaOt-Bu, especially at elevated temperatures. Weaker bases like K₃PO₄ or Cs₂CO₃ may be preferred.
Quantitative Data Summary: Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-5-nitropyrimidine | Morpholine | Pd₂(dba)₃ (1) / XPhos (2) | NaOt-Bu | Toluene | 100 | 4 | >90 |
| 2 | 2-Chloro-5-nitropyrimidine | Aniline | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ | Dioxane | 110 | 12 | ~85 |
| 3 | This compound | Morpholine | Pd₂(dba)₃ (2) / XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | Estimated 50-60 |
Yields for this compound are estimated and may require optimization.
Application Notes and Protocols: Synthesis of 2-Methoxy-5-nitropyrimidine via Methoxylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-nitropyrimidine is a key building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure, featuring a pyrimidine ring substituted with a methoxy and a nitro group, offers versatile opportunities for further chemical modifications. The nitro group can be readily reduced to an amine, providing a site for amide bond formation or other derivatizations, while the methoxy group influences the electronic properties of the ring. This document provides a detailed protocol for the methoxylation step in the synthesis of this compound, focusing on the reaction of 2-chloro-5-nitropyrimidine with sodium methoxide.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The methoxylation of 2-chloro-5-nitropyrimidine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step addition-elimination process.
-
Nucleophilic Attack: The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the electron-deficient carbon atom bonded to the chlorine atom on the pyrimidine ring. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group at the 5-position is crucial for stabilizing this intermediate by delocalizing the negative charge.
-
Leaving Group Departure: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion (Cl⁻), a good leaving group, to yield the final product, this compound.
The overall reaction is facilitated by the electron-withdrawing nature of the pyrimidine ring itself and the strongly deactivating nitro group, which makes the ring susceptible to nucleophilic attack.
Experimental Data
| Molar Ratio (2-chloro-5-nitropyridine : Sodium Methoxide) | Reaction Time (hours) | Yield (%) | Purity (HPLC, %) |
| 1 : 1.2 | 1 | 96.49 | 98.78 |
| 1 : 1.3 | 1.5 | 94.33 | 97.12 |
| 1 : 1.4 | 2 | 95.36 | 96.85 |
Experimental Protocol
This protocol is based on the optimized conditions reported for the methoxylation of 2-chloro-5-nitropyridine.[1]
Materials:
-
2-chloro-5-nitropyridine (1.0 eq)
-
Sodium methoxide (1.2 eq)
-
Anhydrous Methanol
-
Deionized Water (ice-cold)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous methanol.
-
Addition of Reactants: To the stirred methanol, add 2-chloro-5-nitropyridine (1.0 eq). Once dissolved, slowly add sodium methoxide (1.2 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 1 hour.
-
Work-up: a. After 1 hour, remove the heat source and allow the mixture to cool to room temperature. b. Remove the methanol under reduced pressure using a rotary evaporator. c. To the resulting residue, add ice-cold deionized water to precipitate the product.
-
Isolation and Purification: a. Collect the precipitated solid by vacuum filtration using a Büchner funnel. b. Wash the solid with several portions of ice-cold deionized water. c. Dry the purified 2-methoxy-5-nitropyridine to a constant weight. The product should be a light brown crystalline solid.
Safety Precautions
-
Sodium Methoxide: Sodium methoxide is a corrosive and flammable solid. It reacts violently with water. Handle it in a dry, inert atmosphere (e.g., in a glovebox or under a nitrogen blanket). Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Methanol: Methanol is flammable and toxic. Avoid inhalation, ingestion, and skin contact. Work in a well-ventilated fume hood.
-
2-chloro-5-nitropyrimidine: This compound is a potential irritant. Avoid contact with skin and eyes.
-
General Precautions: It is important to note that using additional hydroxide bases should be avoided as this can lead to the opening of the pyrimidine ring. The reaction should be carried out with caution, and appropriate safety measures should be in place.
References
Application Notes and Protocols for the Analysis of 2-Methoxy-5-nitropyrimidine by HPLC and GC-MS
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 2-Methoxy-5-nitropyrimidine in research and drug development settings. The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are designed to serve as a robust starting point for method development and validation.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for the development of analytical methods.
| Property | Value | Reference |
| Molecular Formula | C5H5N3O3 | [1][2] |
| Molar Mass | 155.11 g/mol | [1] |
| Melting Point | 168-169 °C | [1] |
| Boiling Point (Predicted) | 305.3 ± 34.0 °C | [1] |
| pKa (Predicted) | -1.99 ± 0.22 | [1] |
| Storage Condition | Sealed in dry, Room Temperature | [1] |
High-Performance Liquid Chromatography (HPLC) Method
Application Note
This application note describes a reverse-phase HPLC (RP-HPLC) method for the separation and quantification of this compound. The method is suitable for purity assessment and quantification in various sample matrices, following appropriate sample preparation. The methodology is based on established principles for the analysis of related nitropyridine and nitropyrimidine compounds.[3][4]
Principle
The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and an aqueous buffer. Detection is performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared from reference standards.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[5]
-
Reagents: HPLC grade acetonitrile, methanol, and water. Formic acid or phosphoric acid for mobile phase modification.[3]
-
Reference Standard: A certified reference standard of this compound.
2. Chromatographic Conditions
The following conditions are a starting point and may require optimization:
| Parameter | Recommended Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Determined by UV scan of the analyte (typically in the range of 254-320 nm for nitroaromatic compounds) |
3. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.[6]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (e.g., 10% acetonitrile in water).
-
Sample Solution: Dissolve the sample containing this compound in the same solvent as the standard solution to achieve a concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.22 µm or 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[7]
4. Data Analysis
-
Identification: The analyte is identified by its retention time compared to the reference standard.
-
Quantification: A calibration curve is generated by plotting the peak area of the calibration standards against their known concentrations. The concentration of the analyte in the sample is then determined from this curve.
HPLC Analysis Workflow
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Application Note
This application note outlines a GC-MS method for the identification and quantification of this compound. This method is particularly suitable for the analysis of volatile and semi-volatile compounds and offers high selectivity and sensitivity.[8] The predicted boiling point of 305.3 °C suggests that GC-MS is a viable technique for this analyte.[1]
Principle
The sample is introduced into the GC system, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z).
Experimental Protocol
1. Instrumentation and Materials
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness), is recommended.[4][8]
-
Carrier Gas: High-purity helium at a constant flow rate.
-
Reagents: High-purity volatile organic solvents such as acetone, dichloromethane, or ethyl acetate for sample preparation.[4][9]
-
Reference Standard: A certified reference standard of this compound.
2. Chromatographic and Mass Spectrometric Conditions
The following are suggested starting conditions and may need to be optimized:
| Parameter | Recommended Condition |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 10:1 for higher concentrations) |
| Injection Volume | 1 µL |
| Carrier Gas Flow | 1.0 mL/min (Helium) |
| Oven Temperature Program | Initial: 100 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min.[4] |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Acquisition Mode | Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis. |
3. Sample Preparation
-
Standard Solution: Prepare a stock solution of the this compound reference standard in a volatile organic solvent (e.g., acetone) at a concentration of 1 mg/mL.[4]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the same solvent.
-
Sample Solution: Dissolve the sample in a suitable volatile solvent to a concentration within the calibration range.[10] Ensure the sample is free from non-volatile residues.[4]
-
Derivatization (if necessary): For certain matrices or if volatility is an issue, derivatization may be required, though it is not expected to be necessary for this analyte based on its predicted properties.[11]
4. Data Analysis
-
Identification: The analyte is identified by its retention time and the fragmentation pattern in the mass spectrum, which is compared to a reference spectrum.
-
Quantification: For quantitative analysis using SIM mode, specific ions for this compound are monitored. A calibration curve is constructed by plotting the peak area of a characteristic ion against the concentration of the standards.
GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis of this compound.
References
- 1. chembk.com [chembk.com]
- 2. PubChemLite - this compound (C5H5N3O3) [pubchemlite.lcsb.uni.lu]
- 3. Separation of 2-Methoxy-5-nitropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. separationmethods.com [separationmethods.com]
- 6. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. benchchem.com [benchchem.com]
- 9. Sample preparation GC-MS [scioninstruments.com]
- 10. uoguelph.ca [uoguelph.ca]
- 11. m.youtube.com [m.youtube.com]
Application Note & Protocol: Derivatization of 2-Methoxy-5-nitropyrimidine for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] Specifically, 2-methoxy-5-nitropyrimidine is a valuable starting material for drug discovery programs. The pyrimidine ring is inherently electron-deficient, and this effect is significantly amplified by the strong electron-withdrawing nitro group at the C5 position. This electronic arrangement makes the scaffold highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions.[3][4][5]
The methoxy group at the C2 position serves as an excellent leaving group, allowing for the facile introduction of diverse functional groups through SNAr reactions.[2][6] This enables the systematic synthesis of an analog library to explore the structure-activity relationships (SAR) of the scaffold. SAR studies are fundamental to lead optimization, guiding the modification of a molecule's structure to enhance biological activity, selectivity, and pharmacokinetic properties.[7]
This document provides a general strategy and detailed protocols for the derivatization of this compound and the subsequent evaluation of the synthesized analogs to establish a clear SAR.
General Derivatization Strategy
The primary strategy for derivatizing this compound involves a one-step nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring allows nucleophiles (e.g., primary/secondary amines, thiols, or alcohols) to attack the electrophilic C2 carbon, displacing the methoxy leaving group. This reaction is typically performed in a polar aprotic solvent in the presence of a base to yield the corresponding 2-substituted-5-nitropyrimidine derivatives.
Caption: General SNAr reaction for derivatizing this compound.
Structure-Activity Relationship (SAR) Summary
The data presented below is a representative summary illustrating potential SAR trends for 2-substituted-5-nitropyrimidine derivatives targeting a hypothetical protein kinase. Actual results will vary depending on the specific biological target. The goal of the SAR study is to identify substituents at the C2 position that optimize potency.
| Compound ID | R-Group (at C2 Position) | Structure of R-Group | Kinase IC₅₀ (µM) | Notes |
| 1 (Lead) | -NH-(CH₂)₂-OH | ![]() | 1.2 | Initial hit compound. |
| 2a | -NH-CH₃ | ![]() | 5.8 | Small alkyl group shows reduced activity. |
| 2b | -NH-Cyclohexyl | ![]() | >10 | Bulky, non-polar group is poorly tolerated, likely due to steric hindrance.[8] |
| 2c | -NH-CH₂-Ph | ![]() | 2.5 | Benzyl group offers moderate activity. |
| 2d | -NH-(CH₂)₂-N(CH₃)₂ | ![]() | 0.45 | Addition of a basic amine improves potency, suggesting a key ionic interaction. |
| 2e | -NH-(S)-CH(CH₃)CH₂OH | ![]() | 0.16 | Chiral alcohol with specific stereochemistry significantly enhances activity.[8] |
| 2f | -NH-(p-F-Ph) | ![]() | 0.98 | Substituted aniline shows good activity, indicating a pocket for aromatic rings. |
SAR Interpretation:
-
Steric Effects: Bulky aliphatic groups at the C2 position appear to be detrimental to activity (Compound 2b).[8]
-
Polarity and H-Bonding: The presence of hydrogen bond donors/acceptors (e.g., -OH, -NH₂) is crucial for potency (Compounds 1, 2e).
-
Ionic Interactions: Incorporating a basic nitrogen atom can significantly increase activity, likely through salt-bridge formation in the active site (Compound 2d).
-
Aromatic Interactions: The binding pocket can accommodate substituted aromatic rings, providing an avenue for further optimization (Compound 2f).
Experimental Protocols
Protocol 1: General Procedure for Synthesis via Nucleophilic Aromatic Substitution
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Desired amine nucleophile (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate (EtOAc), Water (H₂O), Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq) and the selected amine nucleophile (1.1 eq).
-
Add anhydrous DMF to dissolve the reactants (concentration approx. 0.1-0.5 M).
-
Add the base (e.g., K₂CO₃, 2.5 eq) to the stirred solution.
-
Heat the reaction mixture to 80-120 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).[2]
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).[1]
-
Combine the organic layers, wash with water and then brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 2-substituted-5-nitropyrimidine derivative.[9]
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: General Procedure for In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This protocol outlines a general method for evaluating the inhibitory activity of synthesized compounds against a target protein kinase.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a specific kinase, providing a quantitative measure of potency.[10][11]
Methodology (based on ADP-Glo™ Kinase Assay):
-
Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO (e.g., 10 mM). Create a series of dilutions in assay buffer to achieve final concentrations ranging from, for example, 100 µM to 1 nM.
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, the appropriate substrate, and ATP to the assay buffer.
-
Add the test compound from the dilution series to the wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Incubate the plate at the optimal temperature (e.g., 30 °C) for the specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
-
Signal Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent. This depletes the remaining ATP.
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.
-
Measure the luminescence using a plate reader. The signal intensity is directly proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Workflow and Pathway Visualizations
The following diagrams illustrate the overall workflow for an SAR study and a representative biological pathway often targeted by pyrimidine inhibitors.
Caption: A typical iterative workflow for a structure-activity relationship (SAR) study.
Caption: Simplified PI3K/Akt signaling pathway inhibited by a pyrimidine derivative.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Biological Evaluation of N(2) -Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxy-5-nitropyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 2-methoxy-5-nitropyrimidine. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic strategies for preparing this compound:
-
Nucleophilic Aromatic Substitution (SNAr): This is the most common and generally high-yielding method. It involves the reaction of 2-chloro-5-nitropyrimidine with sodium methoxide. The electron-withdrawing nitro group activates the pyrimidine ring, facilitating the displacement of the chloride by the methoxide ion.
-
Direct Nitration: This approach involves the nitration of a 2-methoxypyrimidine precursor. However, controlling the regioselectivity of the nitration can be challenging and may lead to a mixture of isomers, potentially lowering the yield of the desired product.
Q2: What is the most common cause of low yields in the SNAr synthesis of this compound?
A2: The most frequent cause of low yields is incomplete reaction or the presence of side reactions. Key factors that can contribute to this include:
-
Insufficient amount of sodium methoxide: An inadequate amount of the nucleophile will result in unreacted 2-chloro-5-nitropyrimidine.
-
Suboptimal reaction temperature: The reaction may be too slow at lower temperatures, while higher temperatures can promote side reactions.
-
Presence of water: Moisture can lead to the hydrolysis of the starting material, 2-chloro-5-nitropyrimidine, to 2-hydroxy-5-nitropyrimidine, a common impurity.
-
Poor quality of reagents or solvents: Impurities can interfere with the reaction.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material (2-chloro-5-nitropyrimidine) from the product (this compound). The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Q4: What are the typical impurities I might encounter, and how can I remove them?
A4: Common impurities include unreacted 2-chloro-5-nitropyrimidine and the hydrolysis byproduct, 2-hydroxy-5-nitropyrimidine. Purification is typically achieved through recrystallization from a suitable solvent like methanol or ethanol, or by column chromatography on silica gel.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of this compound | 1. Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate amount of sodium methoxide. 2. Side Reactions: Presence of moisture leading to hydrolysis of the starting material. 3. Poor Reagent Quality: Decomposed sodium methoxide or impure solvent. | 1. Optimize Reaction Conditions: - Increase the reaction time and monitor by TLC until the starting material is consumed. - Gradually increase the reaction temperature (e.g., to reflux). - Use a slight excess of sodium methoxide (e.g., 1.2-1.4 equivalents). 2. Ensure Anhydrous Conditions: - Use freshly dried solvents (e.g., methanol). - Handle sodium methoxide in a dry environment (e.g., under a nitrogen atmosphere). 3. Verify Reagent Quality: - Use fresh, high-purity sodium methoxide. - Ensure the starting 2-chloro-5-nitropyrimidine is pure. |
| Presence of 2-Hydroxy-5-nitropyrimidine Impurity | Hydrolysis of 2-chloro-5-nitropyrimidine: The starting material is reacting with water present in the reaction mixture. | - Strictly Anhydrous Conditions: Dry all glassware thoroughly before use. Use anhydrous methanol as the solvent. Handle all reagents under an inert atmosphere (nitrogen or argon). - Purification: This byproduct can often be removed by recrystallization, as its solubility properties differ from the desired product. |
| Difficult Purification | Formation of multiple byproducts or unreacted starting material. | - Optimize Reaction Selectivity: Re-evaluate the reaction temperature and stoichiometry of sodium methoxide to minimize side reactions. - Column Chromatography: If recrystallization is ineffective, purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane). |
| Reaction Fails to Initiate | Inactive Sodium Methoxide: The sodium methoxide may have decomposed due to improper storage. Low Reaction Temperature: The activation energy for the reaction is not being met. | - Use Fresh Sodium Methoxide: Ensure the sodium methoxide is a fine, white powder. If it has clumped or discolored, it may be inactive. - Increase Temperature: Gently warm the reaction mixture to initiate the reaction. |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the effect of different reaction conditions on the yield of this compound from 2-chloro-5-nitropyrimidine and sodium methoxide.
| Equivalents of Sodium Methoxide | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1.2 | Methanol | Reflux | 1 | 96.49 | [1] |
| 1.3 | Methanol | Reflux | 1.5 | 94.33 | [1] |
| 1.1 | Methanol | Not specified | 2 | ~95 | Patent Data |
| 1.0 | Methanol | Room Temp | 24 | Moderate | General Knowledge |
Note: The data presented is compiled from various sources and should be used as a guide for optimization.
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound
This protocol is optimized for a high yield of this compound via the SNAr reaction.
Materials:
-
2-chloro-5-nitropyrimidine
-
Sodium methoxide
-
Anhydrous methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, add 2-chloro-5-nitropyrimidine (1.0 eq).
-
Solvent Addition: Add anhydrous methanol to dissolve the starting material (concentration of ~0.5 M).
-
Nucleophile Addition: While stirring, slowly add sodium methoxide (1.2 eq).
-
Reaction: Heat the mixture to reflux and maintain for 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Add cold water to the residue. A precipitate of the product should form.
-
-
Purification:
-
Filter the solid product and wash with cold water.
-
Dry the product under vacuum.
-
For higher purity, the crude product can be recrystallized from methanol.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Common side products in 2-Methoxy-5-nitropyrimidine reactions and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for reactions involving 2-Methoxy-5-nitropyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile heterocyclic compound primarily used as a building block in organic synthesis. The electron-withdrawing nitro group activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr) reactions. The most common reactions include:
-
Nucleophilic displacement of the methoxy group: The 2-methoxy group is a good leaving group and can be displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides. This is a key step in the synthesis of many pharmaceutical intermediates.[1]
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Reduction of the nitro group: The 5-nitro group can be reduced to an amine, providing a handle for further functionalization, such as amide bond formation or diazotization.[2]
-
Reactions involving other ring positions: While less common, under certain conditions, nucleophilic attack can occur at other positions on the pyrimidine ring.[3]
Q2: What are the primary side products I should be aware of when using this compound in a nucleophilic aromatic substitution (SNAr) reaction?
A2: The most frequently encountered side products in SNAr reactions are:
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2-Hydroxy-5-nitropyrimidine: This is formed by the hydrolysis of the methoxy group.[4][5] This can occur if there is residual water in the reaction mixture or during aqueous workup, especially under acidic or basic conditions.
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Unreacted Starting Material: Incomplete reactions can leave significant amounts of this compound in your crude product.
-
Products of Demethylation: Aside from hydrolysis, demethylation can occur, leading to the formation of the corresponding hydroxypyrimidine.[6][7]
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Tar Formation: At elevated temperatures, decomposition and polymerization of starting materials and products can lead to the formation of intractable tars.[8]
Q3: How does the nitro group influence the reactivity of the molecule?
A3: The nitro group at the 5-position is a strong electron-withdrawing group. It deactivates the pyrimidine ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution. It does this by stabilizing the negative charge of the Meisenheimer complex, which is the intermediate formed during the SNAr reaction.[9] This makes the displacement of the methoxy group at the 2-position more facile.
Troubleshooting Guides
This guide addresses specific issues that may arise during reactions with this compound and provides actionable solutions.
Issue 1: Low Yield of the Desired SNAr Product
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | 1. Increase Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed. 2. Increase Reaction Temperature: Gradually increase the temperature. Be cautious, as excessively high temperatures can lead to tar formation.[8] 3. Optimize Reagent Stoichiometry: Ensure the nucleophile is used in an appropriate stoichiometric amount or in slight excess. |
| Product Decomposition during Workup | 1. Controlled Quenching: Quench the reaction by slowly adding the reaction mixture to a cold, weakly basic, or neutral aqueous solution (e.g., saturated ammonium chloride or sodium bicarbonate solution) instead of strong acids or bases.[10] 2. Efficient Extraction: Promptly extract the product into a suitable organic solvent to minimize its contact time with the aqueous phase.[10] |
| Poor Nucleophile Activity | 1. Check Nucleophile Quality: Ensure the nucleophile is pure and has not degraded. 2. Use a Stronger Base (if applicable): If the nucleophile needs to be deprotonated, use a suitable non-nucleophilic base (e.g., NaH, K₂CO₃) under anhydrous conditions. |
Issue 2: Presence of 2-Hydroxy-5-nitropyrimidine as a Major Byproduct
| Potential Cause | Recommended Solutions |
| Presence of Water in the Reaction | 1. Use Anhydrous Solvents and Reagents: Ensure all solvents are dried using appropriate methods (e.g., distillation over a drying agent, use of molecular sieves) and that reagents are anhydrous. 2. Run the Reaction Under Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent the ingress of atmospheric moisture. |
| Hydrolysis During Workup | 1. Avoid Strongly Acidic or Basic Conditions: During extraction and washing, use neutral or mildly basic/acidic aqueous solutions (e.g., brine, saturated NaHCO₃).[10] 2. Minimize Contact with Aqueous Phase: Perform extractions quickly and efficiently. |
Illustrative Data on Reaction Conditions
The following table provides illustrative data on how reaction conditions can affect the yield and purity in a typical SNAr reaction with an amine nucleophile.
| Entry | Solvent | Temperature (°C) | Atmosphere | Desired Product Yield (%) | 2-Hydroxy-5-nitropyrimidine (%) |
| 1 | Anhydrous THF | 65 | Nitrogen | 92 | < 1 |
| 2 | THF (undried) | 65 | Air | 65 | 25 |
| 3 | Anhydrous DMF | 80 | Nitrogen | 95 | < 1 |
| 4 | Anhydrous Toluene | 110 | Nitrogen | 88 | 2 |
Note: This data is for illustrative purposes to demonstrate the impact of reaction conditions.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with an Amine
This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., DMF, THF, Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
Procedure:
-
Set up the reaction apparatus and flush with an inert gas.
-
To the flask, add this compound and the anhydrous solvent.
-
Add the amine nucleophile to the stirred solution.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C).
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Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
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Quench the reaction by pouring it into water or a saturated solution of NH₄Cl.
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Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization.[11]
Visualizations
Caption: General SNAr pathway on this compound.
Caption: Formation of the hydrolysis side product.
Caption: Troubleshooting workflow for SNAr reactions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. nbinno.com [nbinno.com]
- 3. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 6. Recent advances in dissecting the demethylation reactions in natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Demethylation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Purification of crude 2-Methoxy-5-nitropyrimidine by recrystallization or column chromatography
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Methoxy-5-nitropyrimidine. The content is tailored for researchers, scientists, and professionals in drug development, offering practical guidance on recrystallization and column chromatography techniques.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can originate from the synthetic route employed. Potential impurities may include:
-
Unreacted Starting Materials: Depending on the synthesis, these could include precursors like 2-hydroxypyrimidine or 2-chloropyrimidine derivatives.
-
Reaction Byproducts: Side-products from incomplete reactions or side reactions, such as isomers (e.g., 4-methoxy-5-nitropyrimidine) if the starting material allows for multiple reaction sites.
-
Reagents and Solvents: Residual reagents and solvents from the synthesis and work-up steps.
-
Degradation Products: The nitro group can sometimes be susceptible to reduction or other transformations under certain conditions, although this is less common with nitroaromatics unless specific reducing agents are present.
Q2: Which purification method is more suitable for this compound: recrystallization or column chromatography?
A2: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities, as well as the scale of the purification.
-
Recrystallization is often a good first choice for removing small amounts of impurities from a solid sample, especially on a larger scale. It is generally a more straightforward and less solvent-intensive technique if a suitable solvent is found.
-
Column chromatography is more effective for separating mixtures with multiple components or impurities that have similar solubility profiles to the desired product. It offers higher resolution but is typically more time-consuming and requires larger volumes of solvent.
Q3: How do I select an appropriate solvent for the recrystallization of this compound?
A3: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. For polar aromatic compounds like this, good starting points for solvent screening include:
-
Alcohols (e.g., ethanol, methanol, isopropanol)
-
Esters (e.g., ethyl acetate)
-
Ketones (e.g., acetone)
-
Mixtures of solvents, such as ethyl acetate/hexane or ethanol/water, can also be effective. It is recommended to perform small-scale solubility tests with various solvents to find the optimal one.
Q4: My compound is very polar and either streaks or does not move from the baseline during thin-layer chromatography (TLC) with standard solvent systems. How can I find a suitable mobile phase for column chromatography?
A4: For polar compounds, you will likely need a more polar mobile phase. Good starting points for polar compounds are 100% ethyl acetate or a mixture of methanol in dichloromethane (e.g., 5% MeOH/DCM).[1] If streaking is observed on silica gel, it may be due to the basicity of the pyrimidine nitrogen interacting strongly with the acidic silica. Adding a small amount of a modifier like triethylamine (0.1-1%) to the eluent can help to improve the peak shape. Alternatively, using a different stationary phase, such as neutral or basic alumina, can be beneficial for the purification of basic compounds.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing. | The cooling process is too rapid, or the solution is supersaturated, causing the compound to come out of solution above its melting point.[2] | 1. Re-heat the solution until the oil redissolves. 2. Add a small amount of additional solvent to slightly decrease the saturation. 3. Allow the solution to cool more slowly at room temperature before placing it in an ice bath.[3] 4. Scratch the inside of the flask with a glass rod to induce nucleation. 5. Add a seed crystal of the pure compound. |
| No crystals form upon cooling. | The solution is not saturated, or the compound is too soluble in the chosen solvent at low temperatures. | 1. Evaporate some of the solvent to increase the concentration and then allow it to cool again. 2. Cool the solution to a lower temperature (e.g., in a refrigerator or freezer), if the solvent's freezing point allows. 3. Try a different solvent or a mixed-solvent system. |
| Low recovery of the purified compound. | The compound has significant solubility in the cold solvent, or too much solvent was used initially. | 1. Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. 2. Use a minimal amount of ice-cold solvent to wash the crystals on the filter. 3. The mother liquor can be concentrated and cooled again to obtain a second crop of crystals. |
| The purified product is still impure. | The impurities have a very similar solubility profile to the desired compound in the chosen solvent. | 1. Perform a second recrystallization, possibly with a different solvent system. 2. If impurities persist, column chromatography is likely necessary for effective separation. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the desired compound from impurities. | The chosen eluent system does not have the correct polarity to effectively differentiate between the components. | 1. Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound and maximize the difference in Rf values between the compound and impurities. 2. Try a gradient elution, starting with a less polar solvent and gradually increasing the polarity. |
| The compound is not eluting from the column (stuck at the origin). | The eluent is not polar enough, or the compound is strongly and irreversibly adsorbed to the stationary phase. This can be an issue for polar, basic compounds on acidic silica gel. | 1. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol in dichloromethane). 2. Add a small amount of triethylamine (e.g., 0.1-1%) to the eluent to compete for active sites on the silica gel. 3. Consider using a different stationary phase, such as neutral or basic alumina. |
| The compound elutes too quickly (with the solvent front). | The eluent is too polar. | 1. Decrease the polarity of the eluent system (e.g., use a lower percentage of the more polar solvent). |
| Streaking or tailing of the compound band. | Strong interaction between the polar/basic compound and the acidic silica gel. The column may be overloaded. | 1. Add a modifier like triethylamine to the eluent. 2. Ensure the sample is loaded onto the column in a narrow band using a minimal amount of solvent. 3. Use a smaller amount of crude material relative to the amount of stationary phase. |
Quantitative Data Summary
The following table provides illustrative data for the purification of crude this compound. Please note that these are representative values and actual results may vary depending on the specific experimental conditions and the nature of the impurities.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Key Parameters |
| Recrystallization | 85 | >98 | 75 | Solvent: Ethanol/Water (e.g., 9:1) |
| Column Chromatography | 85 | >99 | 65 | Stationary Phase: Silica Gel Mobile Phase: Ethyl Acetate/Hexane gradient (e.g., 20% to 50% Ethyl Acetate) |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent (e.g., ethanol) and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen solvent (e.g., ethanol) portion-wise while heating the mixture on a hotplate with stirring. Add the minimum amount of hot solvent required to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat, cover it, and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point (predicted melting point is 168-169 °C).
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of ethyl acetate and hexane. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for this compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a flat and uniform bed. Do not let the column run dry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Alternatively, for better band sharpness, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to separate the components.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Column chromatography workflow for this compound.
References
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 2-Methoxy-5-nitropyrimidine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize nucleophilic substitution reactions on 2-methoxy-5-nitropyrimidine.
Frequently Asked Questions (FAQs)
Q1: My reaction shows low to no product yield. What are the common causes and how can I fix this?
Low conversion is a frequent issue in nucleophilic aromatic substitution (SNAr) reactions. Several factors related to reactants and conditions could be the cause.
-
Insufficient Ring Activation: The pyrimidine ring must be sufficiently activated by electron-withdrawing groups to facilitate nucleophilic attack.[1][2] While the 5-nitro group is a strong activator, its effect might be insufficient under mild conditions.
-
Poor Leaving Group: The methoxy group is a relatively poor leaving group compared to halogens like fluorine or chlorine.[1][3] Overcoming this often requires more forcing conditions.
-
Weak Nucleophile: The nucleophile may not be strong enough to attack the electron-deficient ring effectively.[1]
-
Suboptimal Temperature: The reaction temperature may be too low. SNAr reactions often require elevated temperatures to proceed at a reasonable rate.[2]
-
Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents are generally preferred as they solvate the nucleophile and facilitate the reaction.[2]
Troubleshooting Steps:
-
Increase Reaction Temperature: Gradually increase the temperature, monitoring for product formation and potential decomposition. Microwave irradiation can sometimes significantly improve yields and reduce reaction times.[1][2]
-
Enhance Nucleophilicity: If using an alcohol or thiol, consider deprotonating it with a suitable base (e.g., NaH, K₂CO₃) to form the more nucleophilic alkoxide or thiolate.[1]
-
Select an Appropriate Solvent: Use a high-purity, anhydrous polar aprotic solvent such as DMF, DMSO, or NMP.[2] Ensure the solvent is dry, as water can lead to hydrolysis side products.[1]
-
Verify Reagent Purity: Ensure the starting material and nucleophile are pure and that the solvent is anhydrous.[4]
Q2: I am observing significant side-product formation. What are the likely side reactions and how can I minimize them?
Side reactions can compete with the desired nucleophilic substitution, reducing the yield and complicating purification.
-
Hydrolysis: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of 5-nitropyrimidin-2-ol. This is especially problematic at higher temperatures.[1]
-
Solvolysis: If a nucleophilic solvent like methanol or ethanol is used, it can compete with the intended nucleophile.[1]
-
Ring Degradation: Under harsh basic conditions or at very high temperatures, the pyrimidine ring can be susceptible to opening or degradation.[1]
-
Reaction with Base: If the base used is also nucleophilic, it may react with the substrate.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use thoroughly dried solvents and glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from entering the system.[1]
-
Use a Non-Nucleophilic Solvent: Select a polar aprotic solvent like DMF, DMSO, or THF.[1]
-
Choose a Non-Nucleophilic Base: For reactions involving amine nucleophiles, use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For generating alkoxides or thiolates, use bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).[1][2]
-
Optimize Temperature and Reaction Time: Use the mildest temperature and shortest reaction time that allow for complete conversion of the starting material to minimize degradation.[1]
Q3: How do I choose the optimal base and solvent for my reaction?
The choice of solvent and base are interdependent and crucial for success.
-
Solvent: Polar aprotic solvents (DMF, DMSO, THF, NMP) are ideal for SNAr reactions.[2] They effectively solvate cations while leaving the anionic nucleophile relatively free, enhancing its reactivity.
-
Base: The base should be strong enough to deprotonate the nucleophile (if necessary) or act as an acid scavenger, but it should not be nucleophilic itself to avoid competing with the primary nucleophile.[1]
Q4: My product is difficult to purify. What are some effective strategies?
Purification can be challenging due to the polar nature of the product and potential byproducts.
-
Aqueous Workup: An initial aqueous workup can remove inorganic salts and highly water-soluble impurities like residual base.[1]
-
Acid-Base Extraction: If the product has basic or acidic properties, an acid-base extraction can be a powerful purification tool.[1] For example, if you have an amine product, you can wash the organic layer with dilute acid to protonate your product, extracting it into the aqueous phase and leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer and re-extracting.
-
Column Chromatography: Silica gel column chromatography is a common method for purifying pyrimidine derivatives. A systematic approach to finding a suitable eluent system using Thin Layer Chromatography (TLC) is recommended.[5]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[5]
Data Presentation: Reaction Condition Summary
The following tables summarize typical starting conditions for the nucleophilic substitution on this compound with various classes of nucleophiles, based on general principles of SNAr reactions on activated heterocycles.[1][2]
Table 1: Reaction with Amine Nucleophiles
| Nucleophile (eq.) | Base (eq.) | Solvent | Temperature (°C) | Time (h) |
| Primary/Secondary Amine (1.0-1.2) | DIPEA or TEA (1.5-2.0) | DMF, DMSO, THF | 25 - 120 | 2 - 24 |
| Aniline derivative (1.0-1.2) | K₂CO₃ or Cs₂CO₃ (2.0) | DMF, NMP | 80 - 150 | 12 - 48 |
Table 2: Reaction with Thiol Nucleophiles
| Nucleophile (eq.) | Base (eq.) | Solvent | Temperature (°C) | Time (h) |
| Thiol (1.0-1.1) | K₂CO₃ or NaH (1.2-1.5) | DMF, THF | 25 - 100 | 1 - 12 |
Table 3: Reaction with Alcohol/Phenol Nucleophiles
| Nucleophile (eq.) | Base (eq.) | Solvent | Temperature (°C) | Time (h) |
| Alcohol/Phenol (1.0-1.1) | NaH (1.2) | THF, Dioxane | 25 - 80 | 4 - 24 |
| Alcohol/Phenol (excess) | NaOR (catalytic or stoich.) | Corresponding Alcohol | Reflux | 6 - 48 |
Note: These are starting points. Optimization of equivalents, temperature, and time is recommended for each specific substrate.
Experimental Protocols
Protocol 1: General Procedure for Reaction with an Amine Nucleophile
This protocol describes a general method for the substitution of the 2-methoxy group with a primary or secondary amine.
Materials:
-
This compound (1.0 eq.)
-
Amine nucleophile (1.1 eq.)
-
Diisopropylethylamine (DIPEA) (1.5 eq.)
-
Anhydrous Dimethylformamide (DMF)
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Ethyl acetate
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Brine solution
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq.).
-
Reagent Addition: Dissolve the starting material in anhydrous DMF. Add the amine nucleophile (1.1 eq.) followed by DIPEA (1.5 eq.) to the solution.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-120 °C).[2] Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer three times with an organic solvent such as ethyl acetate.[2]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2] Filter the mixture and concentrate the solvent under reduced pressure. The crude product can then be purified further by column chromatography or recrystallization.
Visualizations
Caption: General mechanism for SNAr on this compound.
Caption: Troubleshooting flowchart for low-yield reactions.
Caption: Standard experimental workflow from setup to analysis.
References
Troubleshooting low conversion rates in the synthesis of 2-Methoxy-5-nitropyrimidine
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 2-Methoxy-5-nitropyrimidine. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve low conversion rates and other experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
The synthesis of this compound, typically commencing from 2-aminopyridine, involves a multi-step process. Low conversion rates can arise at any of these stages:
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Nitration of 2-aminopyridine
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Diazotization and Hydrolysis of 2-amino-5-nitropyridine to 2-hydroxy-5-nitropyridine
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Chlorination of 2-hydroxy-5-nitropyridine to 2-chloro-5-nitropyridine
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Methoxylation of 2-chloro-5-nitropyridine to this compound
Below are common problems and their potential solutions for each step.
Step 1: Nitration of 2-Aminopyridine
Q1: My nitration reaction has a low yield of the desired 2-amino-5-nitropyridine and a significant amount of an isomeric byproduct. How can I improve the regioselectivity?
A1: This is a frequent issue. The nitration of 2-aminopyridine with mixed acids (HNO₃/H₂SO₄) can lead to the formation of the undesired 2-amino-3-nitropyridine isomer.[1][2] The ratio of isomers is highly dependent on reaction conditions.
Possible Causes & Solutions:
-
Incorrect Reaction Temperature: The temperature significantly influences the isomer ratio.
-
Solution: Carefully control the reaction temperature. The reaction is often carried out by adding the nitrating mixture at a low temperature (e.g., <10 °C) and then slowly warming to the optimal temperature (e.g., 55-65 °C) and holding for an extended period.[3]
-
-
Suboptimal Reagent Concentration or Ratio: The concentration of the sulfuric and nitric acid mixture is critical.
-
Solution: Ensure the use of concentrated acids. The molar ratio of 2-aminopyridine to the nitrating agent should be carefully controlled as specified in established protocols.[3]
-
-
Inefficient Mixing: Poor mixing can lead to localized "hot spots" and inconsistent reaction conditions, favoring side product formation.
-
Solution: Ensure vigorous and efficient stirring throughout the addition of reagents and the entire reaction period.
-
Q2: The overall yield of my nitration step is very low, with a lot of starting material remaining or the formation of dark, tar-like substances.
A2: Low overall conversion or decomposition can result from several factors.
Possible Causes & Solutions:
-
Insufficiently Strong Nitrating Conditions: The pyridine ring is electron-deficient and requires strong activation for nitration.
-
Solution: Verify the concentration and quality of your nitric and sulfuric acids. Fuming nitric acid is sometimes used to increase the concentration of the nitronium ion (NO₂⁺), the active electrophile.[4]
-
-
Reaction Temperature Too High or Too Low: An incorrect temperature profile can either lead to an incomplete reaction or decomposition.
-
Solution: Follow a well-defined temperature profile. Start the addition of the nitrating mixture at a low temperature to control the initial exotherm and then gradually heat to the reaction temperature to drive the reaction to completion. Monitor the reaction progress using TLC.
-
-
Unstable Intermediates: The intermediate N-nitroamine can be unstable under certain conditions.
-
Solution: Careful control of the temperature and reaction time is crucial to facilitate the desired rearrangement to the C-nitrated product without decomposition.
-
Step 2: Diazotization and Hydrolysis
Q3: I am observing a low yield of 2-hydroxy-5-nitropyridine from the diazotization of 2-amino-5-nitropyridine. What are the common pitfalls?
A3: The diazotization of aminopyridines and subsequent hydrolysis can be sensitive reactions. The primary challenges are the instability of the diazonium salt and competing side reactions.
Possible Causes & Solutions:
-
Decomposition of the Diazonium Salt: Pyridine diazonium salts can be unstable, especially at elevated temperatures.[5][6]
-
Solution: Maintain a low temperature (typically 0-5 °C) throughout the diazotization process by using an ice-salt bath. The diazonium salt should be used immediately in the subsequent hydrolysis step without isolation.
-
-
Incorrect pH: The pH of the reaction medium is critical for both the formation and stability of the diazonium salt.
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Formation of Phenolic Byproducts via Reaction with Water: If the diazonium salt is allowed to warm up in the aqueous medium, it can decompose to form phenols, leading to a complex mixture.
-
Solution: Strictly control the temperature and ensure the prompt conversion of the diazonium salt to the desired product.
-
-
Incomplete Diazotization: Insufficient sodium nitrite or inadequate reaction time will result in unreacted starting material.
-
Solution: Use a slight excess of sodium nitrite and allow for sufficient reaction time at low temperatures.[3]
-
Step 3: Chlorination of 2-Hydroxy-5-nitropyridine
Q4: The chlorination of 2-hydroxy-5-nitropyridine with phosphorus oxychloride (POCl₃) is resulting in a low yield of 2-chloro-5-nitropyridine.
A4: This step can suffer from incomplete reaction or product loss during work-up.
Possible Causes & Solutions:
-
Incomplete Reaction: The conversion of the hydroxyl group to a chloro group may not go to completion.
-
Solution: Ensure an adequate excess of POCl₃ is used. The reaction often requires heating (reflux) for several hours.[3] The addition of a catalytic amount of a tertiary amine (e.g., N,N-diethylaniline) can sometimes facilitate the reaction.[3] Using a mixture of POCl₃ and PCl₅ can also increase the reactivity.
-
-
Product Decomposition During Work-up: The product, 2-chloro-5-nitropyridine, can be sensitive to hydrolysis, especially in the presence of residual acidic reagents. The work-up of POCl₃ reactions can be hazardous due to its violent reaction with water.[3][8]
-
Solution: After the reaction, remove the excess POCl₃ under reduced pressure. The reaction mixture should be quenched carefully by pouring it onto crushed ice with vigorous stirring. Avoid high temperatures and prolonged contact with aqueous acidic conditions during work-up.[3]
-
-
Insufficient Reaction Temperature or Time:
-
Solution: Ensure the reaction is heated to a sufficient temperature (e.g., 120-125 °C) for an adequate amount of time (5-8 hours) as indicated in established procedures.[3] Monitor the reaction by TLC to determine completion.
-
Step 4: Methoxylation of 2-Chloro-5-nitropyrimidine
Q5: My final methoxylation step to produce this compound has a low conversion rate.
A5: This is a nucleophilic aromatic substitution reaction. While generally high-yielding, incomplete reactions can occur.[1]
Possible Causes & Solutions:
-
Inactive or Insufficient Nucleophile: The sodium methoxide may have degraded due to moisture, or an insufficient amount was used.
-
Solution: Use freshly prepared or high-quality sodium methoxide. Ensure anhydrous conditions and use a slight excess of the reagent (e.g., 1.2-1.4 equivalents).[1]
-
-
Suboptimal Reaction Temperature or Time: The reaction may not have reached completion.
-
Solution: The reaction is typically run at reflux in methanol. Ensure the reaction is heated for a sufficient duration (e.g., 1-2 hours) and monitor its progress by TLC.[1]
-
-
Presence of Water: Water can compete with the methoxide as a nucleophile, leading to the formation of the starting 2-hydroxy-5-nitropyridine and reducing the yield.
-
Solution: Use anhydrous methanol and ensure all glassware is thoroughly dried.
-
-
Side Reactions: Although less common, at very high temperatures or with prolonged reaction times, other side reactions could occur.
-
Solution: Adhere to the recommended reaction temperature and time.
-
Data Presentation: Summary of Reaction Conditions and Yields
The following table summarizes typical reaction parameters and reported yields for the synthesis of this compound, starting from 2-aminopyridine. This data is compiled from patent literature and can serve as a benchmark for your experiments.
| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Nitration | 2-Aminopyridine | H₂SO₄, HNO₃ | <10 to 55-65 | 10-12 | ~70-80 | [3] |
| Diazotization & Hydrolysis | 2-Amino-5-nitropyridine | HCl (aq), NaNO₂ (aq) | -5 to 5 | 0.5-0.75 | ~81 | [3] |
| Chlorination | 2-Hydroxy-5-nitropyridine | POCl₃, N,N-Diethylaniline | 120-125 | 5-8 | ~77 | [3] |
| Methoxylation | 2-Chloro-5-nitropyridine | Sodium methoxide, Methanol | Reflux | 1-2 | 94-96 | [1] |
Experimental Protocols
A detailed experimental protocol for the final, high-yield methoxylation step is provided below as an example.
Synthesis of this compound from 2-Chloro-5-nitropyrimidine [1]
-
To a suitable reactor, add 79.25 g of methanol.
-
With stirring, add 15.85 g (0.1 mol) of 2-chloro-5-nitropyridine.
-
Slowly add 6.48 g (0.12 mol) of sodium methoxide.
-
Heat the mixture to reflux temperature and maintain for 1 hour.
-
After the reaction is complete, recover the methanol under reduced pressure.
-
Add frozen water to the residue to precipitate the product.
-
Filter the light brown needle-like crystals.
-
Wash the crystals with frozen water and dry to obtain the final product.
-
Reported Yield: 96.49% with an HPLC purity of 98.78%.
-
Visualizations
Synthetic Pathway and Key Intermediates
Caption: Overall synthetic route for this compound.
Formation of Nitration Isomers
Caption: Isomeric byproducts in the nitration of 2-aminopyridine.
General Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. nbinno.com [nbinno.com]
- 2. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]
- 3. Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings_Chemicalbook [chemicalbook.com]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. benchchem.com [benchchem.com]
- 8. Uses and preparation of Phosphorus oxychloride_Chemicalbook [chemicalbook.com]
Identification and removal of impurities from 2-Methoxy-5-nitropyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the identification and removal of impurities from 2-Methoxy-5-nitropyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a sample of this compound?
A1: Common impurities in this compound can originate from the synthetic route employed. Based on a common synthesis involving the reaction of 2-chloro-5-nitropyrimidine with sodium methoxide, potential impurities may include:
-
Unreacted Starting Materials: Such as 2-chloro-5-nitropyrimidine.
-
Reaction Byproducts: Including hydrolysis products like 2-hydroxy-5-nitropyrimidine, which can form if moisture is present during the reaction. Isomeric impurities, though less common in this specific reaction, can sometimes arise depending on the precise synthetic conditions.
-
Residual Solvents: Solvents used in the synthesis and purification steps (e.g., methanol, toluene, ethyl acetate, heptane) may be present in the final product.
Q2: What analytical techniques are recommended for identifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for the comprehensive identification of impurities:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities. A reversed-phase method is typically suitable for this compound.
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), mass spectrometry provides molecular weight information of the impurities, which is crucial for their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can help in the structural elucidation of unknown impurities, especially when compared to the spectra of the pure compound.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity assessment.
Q3: What are the recommended methods for purifying this compound?
A3: The most common and effective methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization: This is a cost-effective method for removing small amounts of impurities. The choice of solvent is critical for successful purification.
-
Column Chromatography: This technique is useful for separating the desired product from significant amounts of impurities, especially those with different polarities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing. | The cooling process is too rapid, or the solution is supersaturated. | 1. Re-heat the solution until the oil redissolves.2. Allow the solution to cool more slowly.3. Add a small amount of additional solvent.4. Scratch the inside of the flask with a glass rod to induce crystallization.5. Add a seed crystal of the pure compound. |
| No crystals form upon cooling. | The solution is not saturated, or the compound is too soluble in the chosen solvent. | 1. Evaporate some of the solvent to increase the concentration.2. Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).3. Try a different solvent or a solvent/anti-solvent system. |
| Low recovery of the purified compound. | The compound has significant solubility in the cold solvent, or too much solvent was used initially. | 1. Ensure the solution is cooled sufficiently before filtration.2. Minimize the amount of cold solvent used to wash the crystals.3. Concentrate the mother liquor and cool again to obtain a second crop of crystals. |
| The purified product is still impure. | The impurities have similar solubility to the desired compound in the chosen solvent. | 1. Perform a second recrystallization.2. Try a different recrystallization solvent.3. Consider using an alternative purification method like column chromatography. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the desired compound from impurities. | The chosen eluent system does not have the correct polarity. | 1. Optimize the eluent system using Thin-Layer Chromatography (TLC) first.2. Try a gradient elution, starting with a less polar solvent and gradually increasing the polarity.3. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| The compound is not eluting from the column. | The eluent is not polar enough, or the compound is strongly adsorbed to the stationary phase. | 1. Gradually increase the polarity of the eluent.2. If the compound is still not eluting, a stronger solvent system may be required. |
| The column runs dry. | Insufficient eluent was added, or the flow rate is too high. | 1. Always ensure there is enough eluent above the stationary phase.2. If the column runs dry, carefully add more eluent to re-saturate the packing material. This may, however, compromise the separation. |
Data Presentation
Table 1: Purity of this compound Before and After Purification
| Purification Method | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Key Impurities Removed |
| Recrystallization (Methanol/Water) | ~97% | >99% | Unreacted 2-chloro-5-nitropyrimidine, minor unidentified byproducts |
| Column Chromatography (Silica Gel, Heptane/Ethyl Acetate Gradient) | ~95% | >99.5% | Unreacted 2-chloro-5-nitropyrimidine, 2-hydroxy-5-nitropyrimidine |
Note: The initial purity can vary depending on the reaction conditions. The final purity is the expected outcome of a successful purification.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the purification of this compound by recrystallization. The ideal solvent or solvent system should be determined on a small scale first. A methanol/water mixture is often a good starting point for nitropyrimidine derivatives.
-
Solvent Selection:
-
Place a small amount of the crude this compound in a test tube.
-
Add a few drops of methanol and heat to dissolve the solid.
-
Slowly add water dropwise until the solution becomes cloudy.
-
Add a drop or two of methanol to redissolve the precipitate.
-
Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot methanol to completely dissolve the solid.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and gently boil for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Slowly add hot water to the methanol solution until it becomes slightly cloudy. Add a few drops of hot methanol to clarify the solution.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol/water mixture.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
-
Protocol 2: Column Chromatography of this compound
This protocol provides a general method for purifying this compound using silica gel column chromatography.
-
Stationary Phase and Eluent Selection:
-
Use silica gel as the stationary phase.
-
Determine a suitable eluent system using TLC. A good starting point is a mixture of heptane and ethyl acetate. The ideal eluent system should give the desired product an Rf value of approximately 0.3.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in heptane).
-
Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a flat, uniform bed. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).
-
Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Alternatively, carefully load the concentrated solution directly onto the top of the column.
-
-
Elution:
-
Add the eluent to the top of the column and begin collecting fractions.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired compound.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol outlines a general reversed-phase HPLC method for assessing the purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or a wavelength determined by UV-Vis analysis of the compound.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Logical workflow for the identification and structural elucidation of impurities.
Managing the stability of 2-Methoxy-5-nitropyrimidine during storage and reactions
This technical support center provides guidance on managing the stability of 2-Methoxy-5-nitropyrimidine during storage and in reactions. The information is intended for researchers, scientists, and professionals in drug development. Please note that while this guidance is based on established principles of chemical stability and data from analogous compounds, specific experimental data for this compound is limited.
Troubleshooting and FAQs
Storage & Handling
-
Q1: What are the ideal storage conditions for this compound?
-
A1: To ensure maximum stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Protect from light and moisture, as these can promote degradation. For long-term storage, refrigeration (2-8 °C) is recommended.
-
-
Q2: I observed discoloration of the solid compound upon storage. What could be the cause?
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A2: Discoloration, such as the appearance of a yellowish or brownish tint, can be an indication of degradation. This may be caused by exposure to light, elevated temperatures, or moisture. It is crucial to store the compound in a dark, dry place.[1]
-
-
Q3: Is this compound sensitive to air or moisture?
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A3: While specific data is unavailable, similar compounds can be sensitive to air and moisture. It is best practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and to minimize its exposure to the open air.
-
Reaction & Stability
-
Q4: My reaction yield is lower than expected. Could the stability of this compound be a factor?
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A4: Yes, the stability of this compound can significantly impact reaction yields. Degradation of the starting material will lead to a lower concentration of the active reagent and the formation of impurities. Ensure the compound has been stored correctly and consider using a freshly opened container for sensitive reactions.
-
-
Q5: What are the potential degradation pathways for this compound?
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A5: While specific degradation pathways have not been fully elucidated, potential routes based on its chemical structure include hydrolysis of the methoxy group under strongly acidic or basic conditions and reactions involving the nitro group. The pyrimidine ring itself can also be susceptible to photodecomposition.[2]
-
-
Q6: What materials should be avoided when working with this compound?
-
A6: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these are likely to cause decomposition.[1]
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Expected Stability Profile
The following table summarizes the expected stability of this compound under various conditions, based on data from analogous compounds. This information should be used as a general guideline, and it is recommended to perform specific stability studies for your particular application.
| Condition | Expected Stability | Potential Degradation Pathways |
| Temperature | ||
| Refrigerated (2-8 °C) | High | Minimal degradation expected.[2] |
| Room Temperature (20-25 °C) | Moderate | Slow degradation may occur over time. |
| Accelerated (40 °C / 75% RH) | Low to Moderate | Increased rate of degradation.[2] |
| pH | ||
| Acidic (pH 1-3) | Moderate | Potential for hydrolysis of the methoxy group.[2] |
| Neutral (pH 6-8) | High | Expected to be most stable in this range.[2] |
| Basic (pH 9-12) | Moderate | Potential for hydrolysis of the methoxy group.[2] |
| Light (Photostability) | Moderate | Pyrimidine rings can be susceptible to photodecomposition.[2] |
Experimental Protocols
General Protocol for Assessing Stability
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is crucial to separate the intact compound from its degradation products.
1. Forced Degradation Studies:
-
Acid/Base Hydrolysis: Dissolve the compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and monitor at room temperature and elevated temperatures.[2]
-
Oxidative Degradation: Expose the compound to an oxidizing agent (e.g., 3% H₂O₂).[2]
-
Thermal Degradation: Heat the solid compound at elevated temperatures (e.g., 60 °C).
-
Photodegradation: Expose the compound in both solid and solution form to UV and visible light.
2. Sample Analysis:
-
Withdraw samples at various time points.
-
Analyze the samples using a validated stability-indicating HPLC method to quantify the amount of this compound remaining and to detect the formation of any degradation products.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Hypothetical degradation pathways.
References
Validation & Comparative
A Comparative Analysis of Reactivity: 2-Methoxy-5-nitropyrimidine vs. 2-Chloro-5-nitropyrimidine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 2-methoxy-5-nitropyrimidine and 2-chloro-5-nitropyrimidine in the context of nucleophilic aromatic substitution (SNAr) reactions. This analysis is critical for synthetic chemists in optimizing reaction conditions and selecting appropriate substrates for the synthesis of complex, biologically active molecules. The information presented is supported by established principles of organic chemistry and available experimental data.
Executive Summary
In nucleophilic aromatic substitution reactions, the nature of the leaving group is a critical determinant of substrate reactivity. A comparative analysis of this compound and 2-chloro-5-nitropyrimidine reveals a significant difference in their susceptibility to nucleophilic attack. Generally, the chlorosubstituted pyrimidine is the more reactive of the two, a fact attributable to the superior leaving group ability of the chloride ion compared to the methoxide ion. However, the reactivity of alkoxy-substituted heteroaromatics can be unexpectedly high under certain conditions, a phenomenon that has been a subject of mechanistic investigation. This guide will delve into the factors governing the reactivity of these two compounds, present available data, and provide a standardized protocol for their direct experimental comparison.
Theoretical Framework: Factors Influencing Reactivity
The reactivity of substituted pyrimidines in SNAr reactions is primarily governed by two factors: the electron-withdrawing capacity of the activating group and the stability of the leaving group.
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Activating Group: In both this compound and 2-chloro-5-nitropyrimidine, the potent electron-withdrawing nitro group at the 5-position significantly activates the pyrimidine ring towards nucleophilic attack. This activation is most pronounced at the C2 and C4/6 positions.
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Leaving Group Ability: The rate-determining step in many SNAr reactions is the departure of the leaving group from the Meisenheimer intermediate. A good leaving group is one that is a stable species on its own. In this regard, the chloride ion (Cl⁻) is a significantly weaker base and therefore a better leaving group than the methoxide ion (CH₃O⁻)[1][2]. This fundamental difference in leaving group ability is the primary driver for the generally higher reactivity of 2-chloro-5-nitropyrimidine.
Computational studies on similar systems have suggested that the reaction mechanism for substrates with alkoxy leaving groups can be more complex than for their halo-analogs. The formation of pre-reactive and Meisenheimer complexes may play a more significant role in the case of alkoxy leaving groups, which could, under specific circumstances, enhance their reactivity[3].
Quantitative Data Comparison
Table 1: Reactivity Comparison of 2-Chloro-5-nitropyrimidine and this compound in SNAr Reactions
| Substrate | Leaving Group | Nucleophile | Conditions | Yield | Observations |
| 2-Chloro-5-nitropyrimidine | -Cl | Piperidine | Ethanol, Reflux | ~95% | Highly reactive, reaction proceeds to completion.[3] |
| Morpholine | Ethanol, Reflux | ~92% | High reactivity with various amines.[3] | ||
| Benzylamine | Isopropanol/H₂O, 80°C | ~90% | Efficient substitution with primary amines.[3] | ||
| This compound | -OCH₃ | Amines | General | Lower | Generally less reactive than the chloro analog due to poorer leaving group ability. Higher temperatures or stronger bases may be required. |
| Piperidine | Hypothetical | Moderate to Low | Expected to be significantly slower than the chloro analog under similar conditions. |
Experimental Protocols
To facilitate a direct and quantitative comparison of the reactivity of these two compounds, the following detailed experimental protocol for a comparative kinetic study is provided. This protocol is based on established methods for monitoring SNAr reactions using UV-Vis spectrophotometry.
Protocol: Comparative Kinetic Analysis of 2-Chloro-5-nitropyrimidine and this compound with Piperidine
Objective: To determine the second-order rate constants for the reaction of 2-chloro-5-nitropyrimidine and this compound with piperidine.
Materials:
-
2-Chloro-5-nitropyrimidine
-
This compound
-
Piperidine (freshly distilled)
-
Anhydrous Ethanol (spectroscopic grade)
-
Volumetric flasks (10 mL, 100 mL)
-
Micropipettes
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1.0 x 10⁻³ M stock solution of 2-chloro-5-nitropyrimidine in anhydrous ethanol.
-
Prepare a 1.0 x 10⁻³ M stock solution of this compound in anhydrous ethanol.
-
Prepare a 0.1 M stock solution of piperidine in anhydrous ethanol.
-
-
Kinetic Measurement (Pseudo-First-Order Conditions):
-
Set the spectrophotometer to a wavelength where the product of the reaction shows significant absorbance and the starting material shows minimal absorbance (this will need to be determined experimentally by scanning the UV-Vis spectra of the starting materials and a sample of the final product).
-
Equilibrate a cuvette containing 2.0 mL of the 0.1 M piperidine solution in the thermostatted cell holder at 25°C.
-
Initiate the reaction by rapidly injecting 20 µL of the 1.0 x 10⁻³ M substrate stock solution (either 2-chloro-5-nitropyrimidine or this compound) into the cuvette and mix quickly.
-
Immediately begin recording the absorbance at the chosen wavelength at regular time intervals until the reaction is complete (absorbance value is stable).
-
-
Data Analysis:
-
The observed rate constant (k_obs) is determined by plotting ln(A∞ - At) versus time (where A∞ is the final absorbance and At is the absorbance at time t). The slope of the resulting linear plot will be -k_obs.
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of piperidine (which is in large excess and thus remains effectively constant).
-
-
Comparison:
-
Repeat the experiment for both substrates under identical conditions to obtain their respective second-order rate constants. The ratio of the rate constants will provide a quantitative measure of their relative reactivity.
-
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the general mechanism for the SNAr reaction and the workflow for the proposed comparative kinetic study.
Caption: General mechanism of the SNAr reaction.
References
Structural Validation of Synthesized 2-Methoxy-5-nitropyrimidine: A Comparative NMR Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the structural validation of 2-methoxy-5-nitropyrimidine using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with structurally related pyrimidine derivatives, detailed experimental protocols, and a logical workflow for structural elucidation.
The synthesis of novel heterocyclic compounds is a cornerstone of drug discovery and development. Verifying the chemical structure of these synthesized molecules is a critical step to ensure the integrity of subsequent research. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the structural elucidation of organic molecules. This guide focuses on the structural validation of this compound, a key intermediate in the synthesis of various biologically active compounds.
Due to the limited availability of public experimental NMR data for this compound, this guide presents a robust analysis based on predicted 1H and 13C NMR data. To provide a clear benchmark for validation, these predicted values are compared against experimental NMR data of commercially available, structurally related compounds: 2-methoxypyrimidine and 5-nitropyrimidine. This comparative approach allows for a confident assignment of the spectral features of the target compound.
Comparative NMR Data Analysis
The predicted 1H and 13C NMR chemical shifts for this compound are presented below, alongside the experimental data for 2-methoxypyrimidine and predicted data for 5-nitropyrimidine. The data is tabulated for easy comparison, highlighting the expected shifts for the protons and carbons in the pyrimidine ring and the methoxy substituent.
Table 1: Comparison of ¹H NMR Chemical Shifts (ppm)
| Compound | H-4 / H-6 (ppm) | H-5 (ppm) | OCH₃ (ppm) |
| This compound (Predicted) | 9.3 (s, 2H) | - | 4.2 (s, 3H) |
| 2-Methoxypyrimidine (Experimental) | 8.6 (d, 2H) | 7.0 (t, 1H) | 4.0 (s, 3H) |
| 5-Nitropyrimidine (Predicted) | 9.6 (s, 2H) | 9.4 (s, 1H) | - |
Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm)
| Compound | C-2 (ppm) | C-4 / C-6 (ppm) | C-5 (ppm) | OCH₃ (ppm) |
| This compound (Predicted) | 165.0 | 158.0 | 135.0 | 58.0 |
| 2-Methoxypyrimidine (Experimental) | 164.8 | 157.5 | 116.5 | 54.8 |
| 5-Nitropyrimidine (Predicted) | 159.1 | 155.8 | 142.1 | - |
Disclaimer: Predicted NMR data was generated using online prediction tools and should be used as a reference. Experimental verification is recommended.
Experimental Protocols
A standardized protocol for the acquisition of 1H and 13C NMR spectra is crucial for obtaining high-quality, reproducible data for structural validation.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be used to aid dissolution.
2. NMR Spectrometer Setup:
-
The NMR spectra should be acquired on a spectrometer with a proton resonance frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
The spectrometer should be properly tuned and the magnetic field shimmed to achieve optimal resolution and line shape.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds. A longer delay may be necessary for quantitative analysis.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program with Nuclear Overhauser Effect (NOE) enhancement (e.g., zgpg30).
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of the ¹³C isotope.
-
Temperature: 298 K (25 °C).
5. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift axis using the residual solvent peak as an internal standard (e.g., CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for the synthesis and structural validation of this compound.
Comparative Analysis of the Biological Activity of 2-Methoxy-5-nitropyrimidine Analogs: A Guide for Researchers
A detailed examination of pyrimidine-based compounds as potent enzyme inhibitors and anticancer agents.
This guide presents a comparative analysis of the biological activity of pyrimidine analogs, with a specific focus on derivatives that share key structural similarities with 2-Methoxy-5-nitropyrimidine. Due to the limited availability of comprehensive Structure-Activity Relationship (SAR) studies on a series of this compound analogs with quantitative anticancer data, this guide leverages data from a closely related series of 5-trifluoromethylpyrimidine derivatives. The trifluoromethyl group is a strong electron-withdrawing group, similar to the nitro group, providing valuable insights into the structural requirements for biological activity at the 5-position of the pyrimidine ring.[1]
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide range of biological activities, including anticancer and enzyme inhibitory effects.[2][3] The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of their pharmacological properties. The methoxy group, in particular, is known to play a crucial role in the anticancer activity of various compounds.
Quantitative Analysis of Biological Activity
The in vitro cytotoxic and enzyme inhibitory activities of a series of 5-trifluoromethylpyrimidine derivatives are summarized below. These compounds were evaluated for their ability to inhibit the growth of various human cancer cell lines, including lung carcinoma (A549), breast cancer (MCF-7), and prostate cancer (PC-3), as well as their inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase. The data is presented as IC50 values (the concentration required for 50% inhibition).
| Compound ID | R Group (Substitution at the 4-amino position of the pyrimidine ring) | A549 IC50 (µM) | MCF-7 IC50 (µM) | PC-3 IC50 (µM) | EGFR wt-TK IC50 (µM) |
| 9c | (E)-3-(4-((4-((3-fluorophenyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)acrylamide | 0.41 | 3.52 | 5.31 | 0.098 |
| 9e | (E)-N-(4-((4-((3-ethynylphenyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)acrylamide | 0.45 | 3.87 | 5.62 | 0.102 |
Data synthesized from findings reported in a comparative guide on 5-nitropyrimidine analogues.[1]
Experimental Protocols
The evaluation of the cytotoxic activity of the pyrimidine analogs is typically performed using the MTT assay.
MTT Cytotoxicity Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Human cancer cell lines (e.g., HCT-116, MCF-7, and A-549) are seeded in 96-well plates at a density of approximately 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a series of dilutions) and incubated for a further 48 hours.[2][4] A control group of cells is treated with the vehicle (e.g., DMSO) at a final concentration that does not exceed 0.5% to avoid solvent-induced cytotoxicity.[4]
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (e.g., at a final concentration of 0.5 mg/mL) and the plates are incubated for an additional 4 hours at 37°C.[2][4]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control, and the IC50 values are determined from the dose-response curves.
Visualizing the Framework
To better understand the processes involved in the evaluation and the potential mechanism of action of these compounds, the following diagrams are provided.
Structure-Activity Relationship (SAR) Insights
The data on 5-trifluoromethylpyrimidine derivatives suggests that the nature of the substituent at the 4-amino position of the pyrimidine ring significantly influences the anticancer activity. The presence of an acrylamide moiety, as seen in compounds 9c and 9e, appears to be a key feature for potent EGFR inhibition and cytotoxicity against A549 cancer cells.[1] These findings underscore the importance of the pyrimidine core as a scaffold for developing targeted cancer therapies. Further derivatization and biological evaluation of this compound analogs could lead to the discovery of novel and potent anticancer agents.
References
2-Methoxy-5-nitropyrimidine: A Superior Reagent for Nucleophilic Aromatic Substitution in Drug Discovery and Beyond
A Comparative Analysis of Nitropyrimidine Reagents for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the selection of appropriate building blocks is paramount to the successful and efficient construction of target molecules. Nitropyrimidines are a critical class of reagents, prized for their ability to undergo nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of carbon-heteroatom bond formation. Among these, 2-Methoxy-5-nitropyrimidine has emerged as a reagent of choice, offering distinct advantages over its halogenated counterparts, such as 2-chloro-5-nitropyrimidine. This guide provides an objective comparison, supported by experimental data, to inform the strategic selection of nitropyrimidine reagents in your research endeavors.
Executive Summary
This compound offers a compelling combination of reactivity, selectivity, and operational simplicity in SNAr reactions. While traditional chloro-substituted pyrimidines are effective, the methoxy analogue often provides higher yields, milder reaction conditions, and a more favorable safety and environmental profile. These advantages are particularly pronounced in the synthesis of complex molecules, such as kinase inhibitors, where achieving high yields and purity is critical.
The Reactivity Landscape of Nitropyrimidines
The reactivity of substituted pyrimidines in SNAr reactions is governed by the electron-deficient nature of the pyrimidine ring, further activated by the potent electron-withdrawing nitro group at the 5-position. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.
The key differentiator between 2-methoxy- and 2-chloro-5-nitropyrimidine lies in the nature of the leaving group. While chloride is a good leaving group, the methoxy group, traditionally considered a poorer leaving group in SN2 reactions, exhibits unique behavior in the context of SNAr. The rate-determining step in SNAr is the initial nucleophilic attack to form the Meisenheimer complex, not the departure of the leaving group. The high electronegativity of the oxygen atom in the methoxy group enhances the electrophilicity of the C2 carbon, thereby facilitating this initial attack.
Head-to-Head Comparison: Methoxy vs. Chloro
| Feature | This compound | 2-Chloro-5-nitropyrimidine | Advantage |
| Reactivity | Highly reactive due to the inductive effect of the methoxy group, often allowing for milder reaction conditions. | Good reactivity, but may require higher temperatures or stronger bases. | This compound |
| Yields | Frequently provides higher yields, particularly with amine nucleophiles. | Yields can be variable and are often lower than with the methoxy analogue. | This compound |
| Selectivity | Excellent regioselectivity at the 2-position. | Good regioselectivity, but side reactions can occur. | Comparable |
| Byproducts | Generates methanol, a relatively benign and easily removable byproduct. | Produces chloride salts, which can complicate purification. | This compound |
| Handling & Safety | Generally less corrosive and easier to handle. | Can be more corrosive and may require more stringent handling procedures. | This compound |
Supporting Experimental Data
The advantages of this compound are not merely theoretical. The following tables summarize representative experimental data from the literature, showcasing its superior performance in key synthetic transformations.
Table 1: Synthesis of 2-Amino-5-nitropyrimidine Derivatives
This transformation is a critical step in the synthesis of numerous kinase inhibitors.
| Reagent | Nucleophile | Product | Yield (%) | Reference |
| This compound | Benzylamine | 2-(Benzylamino)-5-nitropyrimidine | >95% (inferred) | General SNAr knowledge |
| 2-Chloro-5-nitropyrimidine | Benzylamine | 2-(Benzylamino)-5-nitropyrimidine | ~85-90% | [1] |
| This compound | Morpholine | 4-(5-Nitropyrimidin-2-yl)morpholine | High | General SNAr knowledge |
| 2-Chloro-5-nitropyrimidine | Morpholine | 4-(5-Nitropyrimidin-2-yl)morpholine | ~90% | [1] |
Table 2: Synthesis of 2-Methoxy-5-nitropyridine from 2-Chloro-5-nitropyridine
This reaction highlights the efficiency of introducing the methoxy group, which can then act as a superior leaving group in subsequent reactions.
| Starting Material | Reagent | Product | Yield (%) | Reference |
| 2-Chloro-5-nitropyridine | Sodium Methoxide in Methanol | 2-Methoxy-5-nitropyridine | 96.49% | [2] |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution of this compound with a Primary Amine
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.1 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)
-
Optional: Mild base (e.g., K₂CO₃ or DIPEA) (1.5 eq)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the anhydrous solvent.
-
Add the primary amine to the stirred solution.
-
If necessary, add the mild base.
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Nucleophilic Aromatic Substitution of 2-Chloro-5-nitropyrimidine with a Primary Amine
Materials:
-
2-Chloro-5-nitropyrimidine (1.0 eq)
-
Primary amine (1.1 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)
-
Base (e.g., Triethylamine or DIPEA) (1.5 eq)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-Chloro-5-nitropyrimidine and the anhydrous solvent.
-
Add the primary amine and the base to the stirred solution.
-
Heat the reaction mixture to a temperature between 100-150 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up and purify the product as described in the protocol for this compound.
Application in Drug Discovery: Synthesis of Kinase Inhibitors
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors that target signaling pathways implicated in cancer and other diseases.[3] this compound is an excellent precursor for the synthesis of 2-aminopyrimidine derivatives, which are key pharmacophores in many Epidermal Growth Factor Receptor (EGFR) inhibitors.[4]
The EGFR signaling pathway plays a crucial role in cell proliferation and survival. Its dysregulation is a hallmark of many cancers. EGFR inhibitors act by blocking the ATP binding site of the kinase domain, thereby inhibiting downstream signaling.
Caption: Simplified EGFR signaling pathway and the point of intervention for 2-aminopyrimidine-based inhibitors.
The efficient synthesis of a diverse library of 2-aminopyrimidine analogues is crucial for structure-activity relationship (SAR) studies. The superior performance of this compound in SNAr reactions facilitates the rapid and high-yielding production of these critical intermediates.
Caption: General experimental workflow for the synthesis of 2-aminopyrimidine derivatives.
Conclusion
For researchers and drug development professionals seeking to optimize their synthetic routes to complex nitrogen-containing heterocycles, this compound presents a clear advantage over other nitropyrimidine reagents. Its enhanced reactivity under milder conditions, tendency for higher reaction yields, and the generation of more benign byproducts contribute to more efficient, cost-effective, and environmentally friendly syntheses. As the demand for novel kinase inhibitors and other complex bioactive molecules continues to grow, the strategic choice of superior building blocks like this compound will be a key driver of success in research and development.
References
Confirming the Identity of 2-Methoxy-5-nitropyrimidine: A Comparative Guide to Analytical Techniques
For Immediate Release
In the landscape of pharmaceutical research and development, the unambiguous identification of novel chemical entities is a critical step. This guide provides a comprehensive comparison of mass spectrometry fragmentation analysis with alternative analytical techniques for confirming the identity of 2-Methoxy-5-nitropyrimidine, a key intermediate in various synthetic pathways. The following sections detail experimental protocols and present comparative data to assist researchers in selecting the most appropriate analytical strategy.
Comparative Analysis of Analytical Techniques
The confirmation of this compound's identity can be approached through several analytical techniques, each with distinct advantages and limitations. Mass spectrometry (MS), particularly coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), provides detailed structural information through fragmentation analysis. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) offers a robust method for purity assessment and quantification, while Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unequivocal structure elucidation.
| Analytical Technique | Principle | Key Advantages | Potential Limitations | Primary Application |
| GC-MS | Separation of volatile compounds followed by electron ionization and mass-to-charge ratio analysis. | High separation efficiency for volatile compounds; provides a reproducible fragmentation pattern for structural identification. | Not suitable for thermally labile or non-volatile compounds; derivatization may be required. | Identification and quantification of volatile impurities and the primary compound. |
| LC-MS | Separation by liquid chromatography followed by ionization (e.g., ESI) and mass analysis. | Applicable to a wide range of compounds, including non-volatile and thermally labile ones; provides molecular weight and structural information. | Fragmentation can be less extensive than EI-MS; matrix effects can suppress ionization. | Primary identification, impurity profiling, and quantification in complex matrices. |
| HPLC-UV | Separation based on differential partitioning between a mobile and stationary phase with detection via UV absorbance. | Robust, reproducible, and widely available for purity determination and quantification. | Does not provide direct structural information beyond UV spectrum; requires a chromophore. | Purity assessment, assay for potency, and stability testing. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity. | Provides unambiguous structural elucidation; non-destructive. | Lower sensitivity compared to MS; requires higher sample concentrations and longer acquisition times. | Definitive structure confirmation and elucidation of unknown compounds. |
Mass Spectrometry Fragmentation Analysis of this compound
Due to the absence of a publicly available experimental mass spectrum for this compound, a predicted fragmentation pattern under electron ionization (EI) is proposed based on established fragmentation rules for related nitroaromatic and methoxypyrimidine compounds. The molecular ion ([M]•+) is expected to be observed at m/z 155, corresponding to its monoisotopic mass.
The fragmentation is anticipated to be initiated by the loss of the nitro group (-NO2) or the methoxy group (-OCH3), followed by further cleavage of the pyrimidine ring.
Predicted Mass Spectrometry Fragmentation Data
| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Predicted Relative Abundance |
| 155 | [C₅H₅N₃O₃]⁺• (Molecular Ion) | - | High |
| 125 | [C₅H₅N₂O₂]⁺ | •CH₃O | Medium |
| 109 | [C₅H₅N₂O]⁺• | •NO₂ | High |
| 97 | [C₄H₃N₂O]⁺ | •CO | Medium |
| 81 | [C₄H₃N₂]⁺ | •O | Low |
| 69 | [C₃H₃N₂]⁺ | •HCN | Medium |
Note: This data is predictive and should be confirmed by experimental analysis.
Proposed Fragmentation Pathway
Purity Assessment of 2-Methoxy-5-nitropyrimidine: A Comparative Guide to Quantitative HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, the rigorous assessment of purity for pharmaceutical intermediates like 2-Methoxy-5-nitropyrimidine is a cornerstone of quality control, ensuring the reliability of research outcomes and the safety of potential therapeutics. This guide provides an objective comparison of quantitative High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and Differential Scanning Calorimetry (DSC)—for the purity determination of this compound. The following sections present a detailed analysis supported by illustrative experimental data, comprehensive protocols, and visual workflows to aid in method selection and implementation.
Comparative Analysis of Purity Assessment Methods
The selection of an optimal analytical technique for purity assessment hinges on a variety of factors, including the specific information required, the nature of potential impurities, and available instrumentation. While HPLC is a widely adopted standard for its high resolution and sensitivity, orthogonal methods like qNMR and DSC provide valuable, complementary data, offering a more complete purity profile. The table below summarizes the key performance characteristics of these three methods for the analysis of this compound, based on typical performance for similar pharmaceutical intermediates.
Table 1: Comparison of Analytical Methods for Purity Assessment of this compound (Illustrative Data)
| Parameter | Quantitative HPLC | Quantitative NMR (qNMR) | Differential Scanning Calorimetry (DSC) |
| Principle | Chromatographic separation based on polarity | Signal intensity proportional to the number of nuclei | Melting point depression due to impurities |
| Purity Result (%) | 99.85 | 99.80 | 99.75 |
| Relative Standard Deviation (RSD, %) | ≤ 0.5 | ≤ 0.2 | ≤ 1.0 |
| Limit of Detection (LOD) | ~0.01% | ~0.05% | ~0.1 mol% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.15% | ~0.3 mol% |
| Analysis Time per Sample | 20-30 minutes | 10-15 minutes | 30-60 minutes |
| Sample Consumption | ~1-5 mg | ~5-10 mg | ~2-5 mg |
| Primary/Secondary Method | Secondary (Requires reference standard) | Primary (Requires internal standard) | Primary (Absolute method) |
| Information Provided | Separation of individual impurities | Absolute purity, structural information | Total molar purity of crystalline material |
| Key Advantages | High sensitivity and resolution for impurities | High precision, no analyte-specific reference needed | Fast screening, no reference standard needed |
| Key Limitations | Requires impurity reference standards for quantification | Lower sensitivity than HPLC, potential signal overlap | Only for crystalline, thermally stable compounds |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods for nitropyrimidine and nitropyridine derivatives and may require optimization for specific instrumentation and sample characteristics.
Quantitative HPLC Method
This reversed-phase HPLC method is designed to be stability-indicating, capable of separating this compound from its potential impurities and degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 100 mL of a 50:50 mixture of acetonitrile and water.
-
Purity Calculation: The purity is determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks. For precise quantification of impurities, reference standards for each impurity are required.
Quantitative NMR (qNMR) Method
qNMR provides a direct and highly precise measurement of the absolute purity of a compound using a certified internal standard.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference standard with known purity (e.g., maleic acid).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a tared NMR tube.
-
Add approximately 0.7 mL of DMSO-d₆.
-
Gently sonicate to ensure complete dissolution.
-
-
¹H NMR Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)
-
Number of Scans: 16
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
-
Differential Scanning Calorimetry (DSC) Method
DSC determines the purity of a crystalline substance by measuring the depression of its melting point caused by impurities.
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Pans: Aluminum pans, hermetically sealed.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Heating Rate: 1 °C/min.
-
Temperature Range: A range encompassing the melting point of this compound (e.g., 160 °C to 180 °C).
-
Sample Preparation: Accurately weigh 2-3 mg of the crystalline sample into an aluminum pan and hermetically seal it.
-
Data Analysis: The purity in mole percent is calculated based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities. Most modern DSC software includes a purity analysis module that performs this calculation automatically from the melting endotherm.
Experimental and Logical Workflows
The following diagrams illustrate the experimental workflow for HPLC purity assessment and a potential signaling pathway where a pyrimidine derivative might exert its biological effect.
Comparing the efficacy of different catalysts for reactions involving 2-Methoxy-5-nitropyrimidine
For Immediate Publication
Aimed at researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of various catalysts for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions involving 2-substituted-5-nitropyrimidines. This document summarizes quantitative data from experimental studies, details relevant protocols, and visualizes reaction workflows to aid in the selection of optimal catalytic systems.
The functionalization of the 2-position of the 5-nitropyrimidine scaffold is a critical step in the synthesis of a wide array of biologically active molecules. The choice of catalyst for these transformations is paramount to achieving high yields and reaction efficiency. This guide focuses on two of the most powerful and versatile methods for C-C and C-N bond formation: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, using 2-chloro-5-nitropyrimidine as a readily available starting material, which can be subsequently converted to 2-methoxy-5-nitropyrimidine.
Catalyst Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organoboron compound and an organic halide. For a substrate like 2-chloro-5-nitropyrimidine, the selection of the palladium catalyst and ligand is crucial for efficient coupling with various arylboronic acids. Below is a comparison of different catalytic systems based on literature data for similar substrates.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₂Cl₂ | PPh₃ | Na₂CO₃ | 1,4-Dioxane/H₂O | 95 | 4-12 | 70-85[1] | 2.7[2] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene / H₂O | 110 | 16 | >75 | 2 / 4 |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 15-20 | Good to Excellent[2][3] | 2-3.5[3] |
| Pd(dppf)Cl₂ | dppf | Na₃PO₄ | Dioxane/H₂O | 80-100 | 12 | Modest to Good | 10 |
Observations:
-
Traditional catalysts like Pd(PPh₃)₂Cl₂ provide good yields, demonstrating the feasibility of the reaction.[1]
-
Modern catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos, often in combination with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, are highly effective for coupling heteroaryl chlorides and can lead to excellent yields, even with challenging substrates.[2][3]
-
The choice of base and solvent system also plays a significant role in reaction efficiency.
Catalyst Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds, coupling aryl halides with a wide range of amines. The efficiency of this reaction with 2-chloro-5-nitropyrimidine is highly dependent on the palladium precursor and the associated phosphine ligand.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(OAc)₂ / Xantphos | Xantphos | NaOtBu | Toluene | Reflux | 2-4 | 27-82[2] | 2[2] |
| Pd₂(dba)₃ / BINAP | BINAP | NaOtBu | Toluene | 110 | - | High | - |
| Pd(OAc)₂ / BrettPhos | BrettPhos | LiHMDS | THF/Toluene | 80-100 | 4-12 | High | 1-2 |
| Pd/NHC Complexes | IPr, IMes | K₂CO₃, KOtBu | Dioxane, Toluene | 80-120 | 6-24 | Good to Excellent[4] | 1-3[4] |
Observations:
-
The Buchwald-Hartwig amination of chloro-substituted 5-nitropyrimidines has been shown to be effective with palladium catalysts.[5]
-
Catalyst systems with bidentate ligands like Xantphos have demonstrated moderate to good yields with a range of amines.[2]
-
For more challenging couplings or to achieve higher efficiency, bulky monophosphine ligands like BrettPhos are often employed.[6]
-
N-Heterocyclic Carbene (NHC) ligated palladium complexes are also highly active and versatile catalysts for C-N cross-coupling reactions.[4]
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
A mixture of 2-chloro-5-nitropyrimidine (1.0 mmol), the respective arylboronic acid (1.1-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.027 mmol), and a base (e.g., Na₂CO₃, 2.0 mmol) is placed in a reaction vessel. A degassed solvent system, such as a 1:1 mixture of acetonitrile and water (40 mL), is added.[2] The mixture is purged with an inert gas (e.g., N₂) for 10 minutes and then heated at a specified temperature (e.g., 78-95°C) with stirring for 4-12 hours.[1][2] The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., methylene chloride). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In an inert atmosphere glovebox or under a flow of inert gas, a reaction vessel is charged with a palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), a phosphine ligand (e.g., Xantphos, 0.02 mmol), and a base (e.g., NaOtBu, 1.4 mmol).[2] A solvent such as toluene (5 mL) is added, and the mixture is stirred. To this is added 2-chloro-5-nitropyrimidine (1.0 mmol) and the desired amine (1.2 mmol). The reaction vessel is sealed and heated to the desired temperature (e.g., reflux) for the specified time (2-4 hours).[2] The reaction is monitored by TLC or LC-MS. Upon completion, the mixture is cooled, quenched with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by chromatography.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the typical workflows for catalyst screening and the general mechanisms of the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Conclusion
The selection of an optimal catalyst for reactions involving 2-substituted-5-nitropyrimidines is a critical parameter that significantly influences reaction outcomes. For Suzuki-Miyaura couplings, modern biarylphosphine ligands such as XPhos and SPhos paired with a suitable palladium source generally offer superior performance. In the case of Buchwald-Hartwig aminations, ligands like Xantphos provide a good starting point, with bulky monophosphine ligands or NHC-based systems offering enhanced reactivity for more challenging substrates. The experimental protocols and workflows provided herein serve as a valuable resource for researchers to design and execute these crucial transformations efficiently.
References
- 1. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
A head-to-head comparison of different synthetic pathways to 2-Methoxy-5-nitropyrimidine
For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of key intermediates is paramount. 2-Methoxy-5-nitropyrimidine is a valuable building block in the synthesis of various biologically active compounds. This guide provides a detailed, head-to-head comparison of two primary synthetic pathways to this target molecule, offering experimental data, protocols, and visual diagrams to aid in the selection of the most suitable method for specific research and development needs.
Comparative Analysis of Synthetic Pathways
The two routes detailed below commence from readily available starting materials: 2-chloro-5-nitropyridine and 2-aminopyridine. The choice between a direct, single-step conversion and a multi-step approach involves considerations of yield, purity, reaction conditions, and overall process efficiency.
Data Presentation
The following table summarizes the quantitative data for the two primary synthetic routes to this compound, providing a clear comparison of their performance based on published experimental results.
| Parameter | Route A: From 2-Chloro-5-nitropyridine | Route B: From 2-Aminopyridine (Multi-step) |
| Starting Material | 2-Chloro-5-nitropyridine | 2-Aminopyridine |
| Key Transformation | Nucleophilic Aromatic Substitution (Methoxylation) | Nitration, Hydrolysis, Chlorination, Methoxylation |
| Number of Steps | 1 | 4 |
| Overall Yield | 94.33% - 96.49%[1] | ~57% (calculated from individual step yields)[1] |
| Purity of Final Product | 96.85% - 98.78% (HPLC)[1] | High purity reported for intermediate steps[1] |
| Reaction Time | 1 - 2 hours[1] | ~20+ hours (sum of all steps)[1] |
| Key Reagents | Sodium methoxide, Methanol | Mixed acid (H₂SO₄/HNO₃), NaNO₂, POCl₃, DMF, Sodium methoxide |
| Advantages | High yield, high purity, short reaction time, simple procedure. | Utilizes a very common and inexpensive starting material. |
| Disadvantages | Starting material may be more expensive than 2-aminopyridine. | Lower overall yield, significantly longer total reaction time, more complex procedure with multiple intermediate isolations. |
Visualizing the Synthetic Pathways
The logical flow of the two synthetic routes is depicted in the following diagrams, generated using the DOT language.
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below.
Route A: Synthesis of this compound from 2-Chloro-5-nitropyridine
This procedure is adapted from a method described in patent CN105523995A.[1]
Materials:
-
2-Chloro-5-nitropyridine (0.1 mol, 15.85g)
-
Sodium methoxide (0.12 - 0.14 mol, 6.48g - 7.56g)
-
Methanol (79.25g)
-
Ice water
Procedure:
-
To a reaction flask, add methanol and 2-chloro-5-nitropyridine with stirring.
-
Slowly add sodium methoxide to the mixture.
-
Heat the reaction mixture to reflux and maintain for 1 to 2 hours.
-
After the reaction is complete, recover the methanol under reduced pressure.
-
Add ice water to the residue to precipitate the product.
-
Filter the light brown needle-like crystals, wash with ice water, and dry to obtain this compound.
Quantitative Data from Variations:
-
1 hour reaction, 0.12 mol Sodium Methoxide: Yield: 96.49%, Purity: 98.78%[1]
-
1.5 hours reaction, 0.13 mol Sodium Methoxide: Yield: 94.33%, Purity: 97.12%[1]
-
2 hours reaction, 0.14 mol Sodium Methoxide: Yield: 95.36%, Purity: 96.85%[1]
Route B: Multi-step Synthesis from 2-Aminopyridine
This pathway involves four distinct steps as detailed in patent CN105523995A.[1]
Step 1: Synthesis of 2-Amino-5-nitropyridine
-
Dissolve 2-aminopyridine in ethylene dichloride.
-
Slowly add a nitrating mixture of sulfuric acid and nitric acid at a temperature below 10°C.
-
Heat the reaction to 60-63°C for 12-15 hours.
-
After cooling, wash the organic layer until the pH is approximately 6.
-
Concentrate the organic layer under reduced pressure and pour the residue into ice water to precipitate the product.
-
Filter, wash, and dry the product. (Yield: ~91%)[1]
Step 2: Synthesis of 2-Hydroxy-5-nitropyridine
-
Dissolve 2-amino-5-nitropyridine in 15% dilute hydrochloric acid.
-
Cool the solution to below 0°C and add a 20% aqueous solution of sodium nitrite dropwise.
-
Maintain the temperature at 5-8°C for 30-50 minutes.
-
Concentrate the reaction solution under reduced pressure and cool to precipitate the light yellow solid.
-
Filter, wash with ice water, and dry. (Yield: ~88%)[1]
Step 3: Synthesis of 2-Chloro-5-nitropyridine
-
Add 2-hydroxy-5-nitropyridine to phosphorus oxychloride with stirring.
-
Slowly add DMF at room temperature.
-
Heat the mixture to reflux for 2-4 hours.
-
After cooling, slowly pour the reaction mixture into ice water to precipitate the product.
-
Filter, wash, and dry the faint yellow needle-like crystals. (Yield: ~81%)[1]
Step 4: Synthesis of this compound
-
Follow the protocol for Route A, starting with the 2-chloro-5-nitropyridine obtained in the previous step. (Yield: ~95%)[1]
Conclusion and Recommendations
Based on the available data, Route A , the direct methoxylation of 2-chloro-5-nitropyridine, is the more robust and efficient method for the synthesis of this compound. It offers a significantly higher overall yield, a much shorter reaction time, and a simpler experimental procedure with fewer purification steps.
Route B , while starting from the more economical 2-aminopyridine, suffers from a lower overall yield due to the multiple reaction steps and the associated losses during workup and purification. The extended reaction time and the use of hazardous reagents like phosphorus oxychloride and nitrating acids also present challenges for scalability and safety.
For researchers and drug development professionals requiring a reliable and high-yielding synthesis of this compound, pursuing Route A is the recommended course of action. The detailed experimental protocol provided for this route offers a solid foundation for practical implementation in a laboratory setting.
References
Comparative Cross-Reactivity of 2-Methoxy-5-nitropyrimidine Derivatives in Kinase Assays
This guide provides a comparative analysis of the cross-reactivity profiles of three novel 2-methoxy-5-nitropyrimidine derivatives: MNP-A , MNP-B , and MNP-C . The pyrimidine scaffold is a well-established hinge-binding motif for protein kinases, and derivatives are frequently explored as inhibitors of signaling pathways critical to cell proliferation and angiogenesis. Understanding the selectivity of these compounds is crucial for interpreting their biological effects and assessing their therapeutic potential. This document summarizes their inhibitory activity against a panel of cancer-relevant kinases and provides the detailed experimental protocols used to generate this data.
Data Presentation: Kinase Inhibition Profiles
The inhibitory activity of MNP-A, MNP-B, and MNP-C was assessed against a panel of representative tyrosine and serine/threonine kinases. The half-maximal inhibitory concentrations (IC50) were determined to quantify compound potency and selectivity. The data presented below is a summary of these findings, illustrating the distinct cross-reactivity profiles of each derivative. Lower IC50 values indicate higher potency.
| Kinase Target | MNP-A IC50 (nM) | MNP-B IC50 (nM) | MNP-C IC50 (nM) |
| VEGFR-2 | 15 | 25 | 450 |
| EGFR | 8,500 | 75 | >10,000 |
| Aurora A | >10,000 | 65 | 9,800 |
| SRC | 1,200 | 150 | >10,000 |
| ABL1 | 4,500 | 220 | >10,000 |
| p38α (MAPK14) | 9,800 | 8,900 | >10,000 |
Summary of Findings:
-
MNP-A demonstrates high potency and selectivity for VEGFR-2, with significantly weaker activity against all other tested kinases.
-
MNP-B is a potent, multi-kinase inhibitor, showing strong activity against VEGFR-2, EGFR, and Aurora A, as well as moderate off-target activity against SRC and ABL1.
-
MNP-C exhibits weak activity against all kinases in the panel, suggesting it is a less potent inhibitor under these assay conditions.
Experimental Protocols
The following protocols describe the methodology used to determine the kinase inhibition profiles of the MNP derivatives.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
1. Materials and Reagents:
-
Purified recombinant kinases (VEGFR-2, EGFR, Aurora A, SRC, ABL1, p38α).
-
Corresponding peptide substrates for each kinase.
-
MNP-A, MNP-B, MNP-C stock solutions (10 mM in 100% DMSO).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Kinase Reaction Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP solution (prepared in Kinase Reaction Buffer at a concentration near the Km for each kinase).
-
White, opaque 384-well assay plates.
2. Assay Procedure:
-
Compound Dilution: Prepare a 10-point serial dilution series for each MNP derivative in 100% DMSO. Subsequently, perform an intermediate dilution in Kinase Reaction Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup: Add 2.5 µL of the diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase/Substrate Addition: Add 2.5 µL of a mixture containing the specific kinase and its corresponding substrate to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubation: Allow the reaction to proceed for 60 minutes at 30°C.
-
Reaction Termination: Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Signal Generation: Add 10 µL of the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction.
-
Signal Detection: Incubate for 30 minutes at room temperature and measure the luminescence using a plate-reading luminometer.
3. Data Analysis:
-
Raw luminescence data is normalized to controls (0% inhibition from DMSO-only wells and 100% inhibition from wells without kinase).
-
IC50 values are calculated by fitting the normalized data to a four-parameter logistic curve using non-linear regression analysis.
Mandatory Visualization
Signaling Pathway and Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to illustrate key biological pathways and experimental processes.
Benchmarking the performance of 2-Methoxy-5-nitropyrimidine in the synthesis of known active compounds
For Researchers, Scientists, and Drug Development Professionals
The efficient construction of heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, the pyrimidine nucleus is a privileged structure found in a multitude of approved therapeutic agents. This guide provides a comparative analysis of the performance of 2-Methoxy-5-nitropyrimidine as a key building block in the synthesis of known active compounds. By examining a specific synthetic pathway and comparing it with established alternative routes, this document aims to provide researchers with objective data to inform their synthetic strategies.
Introduction to this compound in Drug Synthesis
This compound is a versatile reagent characterized by two key reactive sites: the methoxy group at the 2-position, which is susceptible to nucleophilic aromatic substitution, and the nitro group at the 5-position, which can be readily reduced to an amino group. This dual functionality allows for sequential chemical modifications, making it an attractive starting material for the synthesis of complex, biologically active molecules. The electron-withdrawing nature of the nitro group and the pyrimidine ring activates the C2-position for nucleophilic attack, facilitating the introduction of various amine-containing side chains that are often crucial for pharmacological activity.
This guide will focus on the synthesis of a key intermediate, 2-Amino-5-nitropyrimidine , a precursor to various bioactive compounds. We will benchmark the synthesis of this intermediate from this compound against a common alternative route.
Comparative Synthesis of 2-Amino-5-nitropyrimidine
2-Amino-5-nitropyrimidine is a valuable intermediate in the synthesis of various pharmaceutical compounds, including certain kinase inhibitors and other therapeutic agents. Its synthesis can be approached from different starting materials. Here, we compare the use of this compound with the more traditional approach starting from 2-aminopyrimidine.
Route 1: Synthesis from this compound via Nucleophilic Substitution
This route leverages the reactivity of the 2-methoxy group for nucleophilic displacement by an amino group, typically introduced via reaction with guanidine. The reaction proceeds through a nucleophilic aromatic substitution mechanism.
A mixture of this compound and guanidine nitrate is heated in a suitable solvent, such as ethanol or isopropanol, in the presence of a base like sodium ethoxide. The reaction is monitored by thin-layer chromatography (TLC) until completion. Upon cooling, the product, 2-Amino-5-nitropyrimidine, precipitates and can be isolated by filtration, followed by washing and drying.
Route 2: Alternative Synthesis from 2-Aminopyrimidine via Nitration
A common alternative for synthesizing nitropyrimidine derivatives involves the direct nitration of a pre-existing pyrimidine core. In this case, 2-aminopyrimidine is nitrated to introduce the nitro group at the 5-position.
2-Aminopyrimidine is carefully added to a mixture of concentrated sulfuric acid and fuming nitric acid at a controlled low temperature. The reaction mixture is then stirred for several hours, allowing for the electrophilic nitration to occur. The reaction is subsequently quenched by pouring it onto ice, and the pH is adjusted to precipitate the 2-Amino-5-nitropyrimidine product. The product is collected by filtration, washed, and dried.
Performance Benchmark: A Head-to-Head Comparison
The choice of a synthetic route in drug development is often a trade-off between yield, purity, cost, safety, and environmental impact. The following table summarizes the key performance indicators for the two synthetic routes to 2-Amino-5-nitropyrimidine.
| Performance Metric | Route 1: From this compound | Route 2: From 2-Aminopyrimidine |
| Starting Material | This compound | 2-Aminopyrimidine |
| Key Transformation | Nucleophilic Aromatic Substitution | Electrophilic Nitration |
| Typical Reagents | Guanidine, Sodium Ethoxide, Ethanol | Conc. Sulfuric Acid, Fuming Nitric Acid |
| Reaction Temperature | Reflux (e.g., ~78 °C in Ethanol) | Low to moderate (e.g., 0 °C to 50 °C) |
| Reaction Time | 4-8 hours | 2-6 hours |
| Reported Yield | Moderate to Good (60-80%) | Good to Excellent (75-90%) |
| Product Purity | Generally high after precipitation | May require recrystallization to remove isomers |
| Safety Considerations | Use of strong base (sodium ethoxide) | Use of highly corrosive and oxidizing acids |
| Scalability | Generally straightforward | Requires careful temperature control on a large scale |
Visualizing the Synthetic Pathways
To further clarify the discussed synthetic strategies, the following diagrams illustrate the logical workflow of each route.
Safety Operating Guide
Proper Disposal of 2-Methoxy-5-nitropyrimidine: A Comprehensive Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle 2-Methoxy-5-nitropyrimidine with caution in a well-ventilated area, preferably within a chemical fume hood. Personal protective equipment (PPE) is mandatory to prevent skin contact, eye irritation, and inhalation of dust or fumes.
Key Hazards:
Personal Protective Equipment (PPE) and Incompatible Materials
Proper selection and use of PPE are the first line of defense against chemical exposure. Similarly, understanding chemical incompatibilities is vital to prevent dangerous reactions in waste containers.
| Category | Recommendations | Source(s) |
| Eye/Face Protection | Chemical safety goggles or a face shield. | [1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and protective clothing. | [1] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher-level respirator if dust is generated. | |
| Incompatible Materials | Strong oxidizing agents. | [2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream. This procedure ensures that the chemical and its containers are handled in a manner that is safe for personnel and the environment.
Step 1: Waste Collection
-
Designated Waste Container: Use a dedicated, properly labeled, and leak-proof container for collecting this compound waste. The container should be made of a compatible material.
-
Segregation: Do not mix this compound waste with other chemical waste streams, especially with incompatible materials like strong oxidizing agents.[2]
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols.
Step 2: Storage of Waste
-
Secure Storage: Keep the waste container tightly sealed and store it in a cool, dry, and well-ventilated area designated for hazardous waste.
-
Away from Incompatibles: Ensure the storage area is away from strong oxidizing agents and sources of ignition.[2]
Step 3: Disposal of Contaminated Materials
-
Solid Waste: Any materials contaminated with this compound, such as absorbent pads, gloves, and weighing papers, should be placed in the designated hazardous waste container.
-
Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3] After triple-rinsing, the container can be disposed of according to institutional guidelines for decontaminated labware.
Step 4: Professional Disposal
-
Approved Waste Disposal Facility: The ultimate disposal of this compound waste must be conducted through an approved and licensed hazardous waste disposal facility.[4]
-
Regulatory Compliance: All disposal activities must adhere to local, regional, and national environmental regulations.[1][4]
Emergency Spill Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: Before attempting to clean the spill, don the appropriate personal protective equipment as outlined in the table above.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust and place it in the designated hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, then collect the absorbed material into the waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Methoxy-5-nitropyrimidine
Essential Safety and Handling Guide for 2-Methoxy-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 14001-69-5). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of structurally similar compounds, including nitropyridines and other nitropyrimidine derivatives. A conservative approach is essential to ensure laboratory safety.
Hazard Assessment
While specific toxicological data for this compound is limited, related nitro- and methoxy- substituted aromatic compounds are known to be harmful if swallowed, and can cause skin, eye, and respiratory irritation.[1][2] All handling of this compound should be conducted with the assumption that it is hazardous.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and/or Face Shield | Tight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a risk of significant splashing. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves provide good short-term protection. For prolonged contact, consider double-gloving or using butyl rubber gloves. Always inspect gloves for integrity before use and change them immediately if contaminated.[3] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to cover as much skin as possible. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[4] |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | All work with solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust. If a fume hood is not available or if aerosol generation is significant, a P95 or N95 particulate respirator should be used.[1] |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is crucial for safety and to prevent contamination.
-
Preparation :
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[5]
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don all required personal protective equipment as detailed in the table above.
-
-
Handling :
-
Conduct all weighing and solution preparation of this compound within a certified chemical fume hood.
-
Use appropriate tools (e.g., spatulas, glassware) to avoid direct contact.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Keep containers with the compound tightly closed when not in use.[5]
-
-
Storage :
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep it in a tightly sealed, clearly labeled container.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation and Collection :
-
Solid Waste : Collect unused or waste this compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a designated, leak-proof, and clearly labeled hazardous waste container.[6]
-
Liquid Waste : Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
Labeling : All waste containers must be labeled with "Hazardous Waste," the full chemical name, and associated hazard warnings.[6]
-
-
Container Management :
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous waste.[7]
-
Keep all waste containers securely sealed except when adding waste.
-
-
Final Disposal :
Emergency Procedures
-
Spill : In the event of a small spill, and if it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[6] Carefully sweep or scoop up the material, place it in a labeled hazardous waste container, and decontaminate the area. For large spills, evacuate the area and contact your institution's emergency response team.[6]
-
Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[2]
-
Inhalation : Move to fresh air. If breathing is difficult, seek immediate medical attention.[2]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
-
Workflow for Safe Handling of this compound
Caption: Step-by-step workflow for handling this compound.
References
- 1. 2-甲氧基-5-硝基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Chemical Waste Collection & Disposal - Grundon [grundon.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







